p-Xylene-d10
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-ZGYYUIRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194021 | |
| Record name | (2H10)-p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-88-1 | |
| Record name | 3,6-Di(methyl-d3)benzene-1,2,4,5-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H10)-p-Xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H10)-p-Xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H10)-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to p-Xylene-d10 for Researchers, Scientists, and Drug Development Professionals
An Introduction to p-Xylene-d10: A Versatile Tool in Analytical and Medicinal Chemistry
This compound, a deuterated analogue of p-xylene, serves as a critical internal standard in the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS) and as a solvent in nuclear magnetic resonance (NMR) spectroscopy.[1][2] Its utility stems from the incorporation of ten deuterium atoms, which imparts a distinct mass difference from its non-deuterated counterpart without significantly altering its chemical properties. This key feature allows for precise quantification in complex matrices and provides a "silent" solvent background in NMR studies. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Core Properties and Data
This compound, also known as 1,4-dimethylbenzene-d10, is a colorless liquid with the chemical formula C₆D₄(CD₃)₂.[1] The substitution of hydrogen with deuterium results in a higher molecular weight compared to p-xylene. Below is a summary of its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Weight | 116.23 g/mol | [1] |
| Chemical Formula | C₈D₁₀ | |
| CAS Number | 41051-88-1 | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Density | 0.948 g/mL at 25 °C | |
| Boiling Point | 135-138 °C | [3] |
| Melting Point | 13.2 °C | [4] |
| Refractive Index | n20/D 1.492 | |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, and benzene. | [5][6] |
| Vapor Pressure | 9 mmHg at 20 °C | [4] |
Synthesis of this compound
The synthesis of this compound typically involves the deuteration of p-xylene or a suitable precursor. Common methods for introducing deuterium into aromatic rings include acid-catalyzed hydrogen-deuterium exchange, and transition metal-catalyzed reactions.[7][8][]
One prevalent laboratory-scale method is the acid-catalyzed hydrogen-deuterium (H/D) exchange. This reaction utilizes a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), to replace the hydrogen atoms on the aromatic ring and the methyl groups with deuterium atoms.[10]
Another effective method involves transition metal-catalyzed C-H activation/hydrogen isotope exchange (HIE).[7] Catalysts based on metals like iridium can facilitate the exchange of hydrogen for deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).[11][12]
A potential synthetic pathway is visualized below:
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Hydrogen-Deuterium Exchange
This protocol describes a general procedure for the deuteration of p-xylene using a strong deuterated acid.
Materials:
-
p-Xylene
-
Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O)
-
Deuterium oxide (D₂O)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine p-xylene (1.0 mmol) with deuterated sulfuric acid (a molar excess, e.g., 5-10 equivalents).
-
Heat the mixture with stirring to a temperature of 50-100 °C. The reaction progress can be monitored by taking small aliquots and analyzing them by NMR spectroscopy to determine the degree of deuteration.
-
Continue heating for several hours to days, depending on the desired level of deuteration.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding D₂O.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the product by distillation or column chromatography if necessary.
Use of this compound as an Internal Standard for VOC Analysis in Water by GC/MS (Based on EPA Method 8260)
This protocol outlines the use of this compound as an internal standard for the quantification of volatile organic compounds in water samples, following the principles of U.S. Environmental Protection Agency (EPA) methods such as 8260.[13][14][15]
Materials:
-
This compound solution (certified standard)
-
Methanol (purge-and-trap grade)
-
Organic-free reagent water
-
VOC calibration standards
-
Sample vials (40 mL) with PTFE-lined septa
-
Microsyringes
-
Purge-and-trap concentrator
-
Gas chromatograph-mass spectrometer (GC/MS)
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of, for example, 25 µg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by adding known amounts of the target VOCs to organic-free reagent water in 40 mL vials.
-
Spike each calibration standard and a blank sample with a consistent amount of the this compound internal standard solution (e.g., 5 µL of a 25 µg/mL solution to yield a final concentration of 25 µg/L).
-
-
Sample Preparation:
-
Collect water samples in 40 mL vials, ensuring no headspace.
-
Just before analysis, spike each sample with the same amount of the this compound internal standard solution as used for the calibration standards.
-
-
GC/MS Analysis:
-
Analyze the prepared standards and samples using a purge-and-trap GC/MS system.
-
Typical GC/MS Parameters:
-
GC Column: DB-624 or equivalent
-
Oven Program: Start at 35°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.
-
Injector: Splitless mode
-
Carrier Gas: Helium
-
MS: Electron ionization (EI) mode, scanning from m/z 35 to 300.
-
-
-
Quantification:
-
Identify the characteristic ions for each target analyte and for this compound (e.g., m/z 116 for the molecular ion).
-
Calculate the relative response factor (RRF) for each analyte using the peak areas from the calibration standards.
-
Quantify the concentration of each analyte in the samples using the calculated RRFs and the peak areas of the analyte and the internal standard.
-
A visual representation of this workflow is provided below:
Spectroscopic Data
The mass spectrum of this compound is characterized by a molecular ion peak at m/z 116. The fragmentation pattern will show losses of deuterated methyl groups (CD₃, mass 18) and other deuterated fragments.
The ¹H NMR spectrum of a high-purity this compound sample should ideally show no signals, as all protons have been replaced by deuterium. Any residual proton signals would indicate isotopic impurities. The ¹³C NMR spectrum will show signals for the deuterated carbon atoms, with chemical shifts similar to those of non-deuterated p-xylene, but the couplings to deuterium will result in characteristic splitting patterns.
| Nucleus | p-Xylene (non-deuterated) Chemical Shift (ppm) | Expected this compound Chemical Shift (ppm) |
| ¹H (Aromatic) | ~7.05 | - |
| ¹H (Methyl) | ~2.3 | - |
| ¹³C (Aromatic C-D) | ~129 | ~129 |
| ¹³C (Aromatic C-CD₃) | ~135 | ~135 |
| ¹³C (Methyl CD₃) | ~21 | ~21 |
Note: The expected chemical shifts for this compound are similar to the non-deuterated form, but the appearance of the signals in the ¹³C NMR will be different due to C-D coupling.[16][17]
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is harmful if inhaled or absorbed through the skin and can cause irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a tightly sealed container in a cool, dry place.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and analytical sciences. The detailed information on its properties, synthesis, and applications, particularly the experimental protocols, is intended to facilitate its effective use in the laboratory.
References
- 1. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 2. armar-europa.de [armar-europa.de]
- 3. grokipedia.com [grokipedia.com]
- 4. p-Xylene - Wikipedia [en.wikipedia.org]
- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P-XYLENE CAS#: 106-42-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 13. gcms.cz [gcms.cz]
- 14. epa.gov [epa.gov]
- 15. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 16. bmse000834 P-xylene at BMRB [bmrb.io]
- 17. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the Core Chemical Properties of p-Xylene-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of p-Xylene-d10, a deuterated aromatic hydrocarbon. It details its applications in analytical chemistry, particularly as an internal standard for gas chromatography-mass spectrometry (GC-MS) and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. This document also includes detailed experimental protocols and visualizations to support its use in research and development.
Core Chemical and Physical Properties
This compound, also known as 1,4-Dimethylbenzene-d10, is a deuterated form of p-xylene where all ten hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it an invaluable tool in various analytical techniques.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₆D₄(CD₃)₂ | [1] |
| Molecular Weight | 116.23 g/mol | [1] |
| CAS Number | 41051-88-1 | [2] |
| Appearance | Colorless liquid | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98.5% |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 13 °C | |
| Boiling Point | 135 °C | |
| Density | 0.948 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.492 | |
| Flash Point | 25 °C (77 °F) - closed cup | |
| Solubility | Insoluble in water | [3] |
Applications in Analytical Chemistry
The primary applications of this compound stem from its isotopic labeling. The mass difference between deuterium and protium allows for its easy differentiation in mass spectrometry, while the different nuclear magnetic properties of deuterium are advantageous in NMR spectroscopy.
Internal Standard in GC-MS Analysis
This compound is frequently used as an internal standard for the quantification of volatile organic compounds (VOCs), particularly benzene, toluene, ethylbenzene, and xylenes (BTEX), in environmental and biological samples.[4] As an internal standard, a known amount of this compound is added to samples and calibration standards. It co-elutes with the analytes of interest but is detected at a different mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[5]
Solvent in NMR Spectroscopy
Deuterated solvents are essential in ¹H NMR spectroscopy to avoid large solvent signals that would obscure the signals from the analyte.[6][7][8][9] this compound can be used as a non-polar aprotic solvent for NMR analysis of compounds soluble in aromatic hydrocarbons.[10] Its deuterium signal is also utilized by modern NMR spectrometers to stabilize the magnetic field, a process known as locking.[7][9]
Experimental Protocols
Quantification of BTEX in Water by GC-MS with this compound Internal Standard
This protocol describes a general procedure for the analysis of BTEX in water samples using this compound as an internal standard.
1. Preparation of Standards:
-
Stock Standard Solution: Prepare a stock solution containing benzene, toluene, ethylbenzene, and xylenes (o-, m-, p-xylene) in methanol at a concentration of, for example, 2000 µg/mL.
-
Working Calibration Standards: Prepare a series of working calibration standards by diluting the stock solution in organic-free reagent water to achieve a desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100 µg/L).
-
Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration of, for example, 25 µg/mL.
-
Spiking of Standards and Samples: Add a precise volume of the internal standard spiking solution to each calibration standard and sample to achieve a final concentration of, for instance, 10 µg/L.
2. Sample Preparation (Purge and Trap):
-
Place a 5-10 mL aliquot of the spiked water sample into a purge-and-trap vessel.
-
Purge the sample with an inert gas (e.g., helium) for a set time (e.g., 11 minutes) at a specific flow rate (e.g., 40 mL/min). The volatile analytes and the internal standard will be carried onto a sorbent trap.
-
Heat the trap to desorb the analytes onto the GC column.
3. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: 60 m x 0.25 mm ID, 1.4 µm film thickness capillary column (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35-40 °C, hold for 2-5 minutes.
-
Ramp: Increase to 180-220 °C at a rate of 8-10 °C/min.
-
Hold at the final temperature for 2-5 minutes.
-
-
Injector: Split/splitless injector, operated in splitless mode for a set time (e.g., 1 minute).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Ions to Monitor:
-
Benzene: m/z 78
-
Toluene: m/z 91, 92
-
Ethylbenzene: m/z 91, 106
-
m,p,o-Xylene: m/z 91, 106
-
This compound (Internal Standard): m/z 98, 116
-
-
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of each analyte in the samples by calculating its peak area ratio to the internal standard and using the calibration curve.
NMR Sample Preparation with this compound as a Solvent
This protocol outlines the steps for preparing a sample for NMR analysis using this compound as the solvent.
1. Sample Preparation:
-
Ensure the sample is dry and free of particulate matter.
-
Weigh an appropriate amount of the sample (typically 1-10 mg for ¹H NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of this compound to the vial.
-
Gently agitate the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
2. Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Ensure the height of the liquid in the NMR tube is sufficient to cover the NMR probe's detection region (typically around 4-5 cm).
3. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of this compound.
-
Shim the magnetic field to obtain optimal resolution. The quality of the shimming will directly affect the resolution of the resulting spectrum.
-
Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for VOC Analysis using this compound as an Internal Standard
References
- 1. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 2. 41051-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 9. myuchem.com [myuchem.com]
- 10. armar-europa.de [armar-europa.de]
p-Xylene-d10 molecular weight
An In-depth Technical Guide to the Molecular Weight of p-Xylene-d10
Introduction
Deuterated compounds, such as this compound, are invaluable tools in various scientific disciplines, including drug metabolism studies, environmental analysis, and as internal standards in mass spectrometry.[1] A precise understanding of their molecular weight is fundamental for the accurate interpretation of experimental data. This guide provides a comprehensive overview of the molecular weight of this compound, the experimental protocols for its determination, and the underlying principles for researchers, scientists, and drug development professionals.
Molecular Weight and Isotopic Composition
The molecular weight of a deuterated compound is calculated based on the sum of the atomic masses of its constituent isotopes. In the case of this compound, all ten hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.
The chemical formula for this compound is C₈D₁₀ or C₆D₄(CD₃)₂.[2][3][4][5]
Below is a summary of the relevant isotopic masses and the calculated molecular weight of this compound.
| Component | Symbol | Isotopic Mass (Da) | Quantity in this compound | Total Mass (Da) |
| Carbon-12 | ¹²C | 12.000000 | 8 | 96.000000 |
| Deuterium | D or ²H | 2.014102 | 10 | 20.141020 |
| This compound | C₈D₁₀ | 116.141020 |
Note: The commonly cited molecular weight of 116.23 g/mol is the molar mass, which is numerically equivalent to the average molecular weight.[2][3][4][5][6] The monoisotopic mass, calculated using the mass of the most abundant isotopes (¹²C and ²H), is approximately 116.141 Da.
Experimental Determination of Molecular Weight
The molecular weight of deuterated compounds like this compound is typically determined using mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight and confirm the isotopic purity of this compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., hexane or dichloromethane)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Helium gas (carrier gas)
-
Microsyringe
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen volatile solvent. The concentration should be optimized for the sensitivity of the instrument.
-
-
GC Separation:
-
Set the GC oven temperature program to effectively separate this compound from any potential impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The sample is vaporized and carried by the helium gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.
-
-
Mass Spectrometry Analysis:
-
As this compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
Ionization: The molecules are ionized, typically using Electron Ionization (EI), to form positively charged ions (molecular ions) and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z.
-
-
Data Interpretation:
-
The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The m/z of this peak will correspond to its molecular weight.
-
The isotopic purity can be assessed by examining the relative intensities of the molecular ion peak and any peaks corresponding to partially deuterated species.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the GC-MS analysis of this compound.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Page loading... [guidechem.com]
- 4. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. (2H10)-p-xylene | C8H10 | CID 566957 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety of p-Xylene-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for p-Xylene-d10, a deuterated analog of p-xylene commonly utilized as an internal standard in the analysis of volatile organic compounds. The following sections detail the hazardous properties, handling procedures, and emergency protocols associated with this compound, compiled from various safety data sheets (SDS).
Section 1: Chemical Identification and Physical Properties
This compound, also known as 1,4-Dimethylbenzene-d10, is a flammable liquid and vapor. It is essential to understand its physical and chemical properties to ensure safe handling and storage.
| Property | Value | References |
| Chemical Formula | C₆D₄(CD₃)₂ | [1][2] |
| Molecular Weight | 116.23 g/mol | [2][3][4] |
| CAS Number | 41051-88-1 | [1][3][5] |
| Appearance | Liquid | [1][3] |
| Boiling Point | 135 °C (lit.) | [1][6] |
| Melting Point | 13 °C (lit.) | [1] |
| Flash Point | 25.0 °C (77.0 °F) - closed cup | [1] |
| Density | 0.948 g/mL at 25 °C (lit.) | [1][6] |
| Refractive Index | n20/D 1.492 (lit.) | [1][6] |
| Explosion Limits | 0.34 - 6.3 % (lit.) | [1] |
| Solubility | Insoluble in water. | [6] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour.[4] |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[4][7] |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[4][7] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[4][7] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation.[5][7] |
| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways.[1] |
| Specific target organ toxicity - single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][7] |
| Hazardous to the aquatic environment, chronic hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
Section 3: Toxicological Data
The toxicological effects of this compound are primarily based on data from its non-deuterated counterpart, p-xylene.
| Toxicity Metric | Value | Species | Exposure Route | Notes |
| LD50 | 5,000 mg/kg | Rat | Oral | [3] |
| LC50 | 4550 ppm (4 h) | Rat | Inhalation | Effects observed include chronic pulmonary edema, and other changes in the liver and blood cell count.[3] |
Section 4: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Take measures to prevent the build-up of electrostatic charge.[3][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Use only non-sparking tools.[5]
-
Handle in accordance with good industrial hygiene and safety practice.[3][8]
-
Wash hands before breaks and at the end of the workday.[3][8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep the container tightly closed.[7]
-
Protect from sunlight.[7]
-
Ground and bond containers and receiving equipment.[7]
-
Store at room temperature away from light and moisture.[2][8]
Section 5: Emergency Procedures and First Aid
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures:
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][7]
-
In Case of Eye Contact: Flush eyes with water as a precaution. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do NOT use a water jet.[3]
-
Specific Hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air.[7] Hazardous combustion products include carbon oxides.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Section 6: Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles and a face shield. Equipment for eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][8]
-
Skin Protection: Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3] Choose body protection according to the amount and concentration of the dangerous substance at the workplace.[8]
-
Respiratory Protection: Where appropriate, use NIOSH/CEN approved respirators.[8]
Visualizing Safety Protocols
To further clarify the logical flow of safety and emergency procedures, the following diagrams have been generated using the DOT language.
References
- 1. This compound D 99atom 41051-88-1 [sigmaaldrich.com]
- 2. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. (2H10)-p-xylene | C8H10 | CID 566957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.chemdox.com [sds.chemdox.com]
- 6. This compound | 41051-88-1 [chemicalbook.com]
- 7. sds.chemdox.com [sds.chemdox.com]
- 8. isotope.com [isotope.com]
Unlocking the Potential of Deuterated p-Xylene: A Technical Guide for Researchers
An in-depth exploration of the applications, experimental protocols, and underlying principles of deuterated p-xylene in scientific research and drug development.
Deuterated p-xylene, a stable isotope-labeled analog of p-xylene, serves as a powerful and versatile tool across a spectrum of scientific disciplines. Its unique properties, stemming from the replacement of hydrogen with deuterium atoms, enable researchers to probe complex systems, enhance analytical precision, and investigate reaction mechanisms with a high degree of accuracy. This technical guide provides a comprehensive overview of the core uses of deuterated p-xylene, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to empower researchers, scientists, and drug development professionals in their work.
Core Applications of Deuterated p-Xylene
The utility of deuterated p-xylene is primarily centered around three key areas: its role as an internal standard in analytical chemistry, its application in Nuclear Magnetic Resonance (NMR) spectroscopy, and its use in mechanistic and metabolic studies, particularly relevant to drug development.
Internal Standard for Quantitative Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
In the quantitative analysis of volatile organic compounds (VOCs), including the BTEX compounds (Benzene, Toluene, Ethylbenzene, and Xylenes), deuterated p-xylene is an invaluable internal standard.[1][2][3] Its chemical similarity to the target analytes ensures comparable behavior during sample extraction and analysis, while its distinct mass allows for clear differentiation by the mass spectrometer. This corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and reliable quantification.[4]
| Parameter | Value | Reference |
| Isotopic Purity | ≥99 atom % D | Sigma-Aldrich |
| Chemical Purity | ≥98.5% | Sigma-Aldrich |
| Application | Internal Standard for GC/MS analysis of VOCs | [1][2] |
| Typical Concentration | Spiked at known concentrations (e.g., 333 ppb) | [1] |
| Matrix | Soil, Water, Air | [1][5] |
This protocol outlines a general procedure for the analysis of BTEX compounds in soil samples using headspace GC-MS with deuterated p-xylene as an internal standard.
Materials:
-
Soil sample
-
Methanol (purge and trap grade)
-
Deuterated p-xylene (p-xylene-d10) solution in methanol (known concentration)
-
BTEX calibration standards
-
Saturated sodium chloride solution
-
Headspace vials (20 mL) with caps and septa
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a headspace autosampler
Procedure:
-
Sample Preparation:
-
Weigh approximately 3 g of the soil sample into a 10 mL vial.
-
Add a precise volume of methanol to the vial.
-
Spike the sample with a known amount of the deuterated p-xylene internal standard solution.
-
Vortex the sample vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at a sufficient speed (e.g., 4500 rpm) to separate the soil from the methanol extract.[1]
-
-
Headspace Analysis:
-
Transfer a measured aliquot of the clear supernatant (methanol extract) into a 20 mL headspace vial.
-
Add a saturated salt solution to the vial to increase the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a cap and septum.
-
Place the vial in the headspace autosampler.
-
-
GC-MS Analysis:
-
The headspace autosampler will heat the vial to a specific temperature for a set time to allow the volatile compounds to equilibrate in the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS system.
-
The GC separates the different BTEX compounds and the deuterated p-xylene based on their boiling points and interactions with the column.
-
The MS detects and quantifies the compounds based on their mass-to-charge ratio.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of BTEX compounds and a constant concentration of the deuterated p-xylene internal standard.
-
The ratio of the peak area of each BTEX analyte to the peak area of the deuterated p-xylene is plotted against the concentration of the analyte.
-
The concentration of the BTEX compounds in the unknown sample is then determined by comparing the analyte-to-internal standard peak area ratio from the sample to the calibration curve.
-
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated p-xylene finds significant use in NMR spectroscopy, primarily as a solvent and as a probe for studying molecular ordering and dynamics.
-
Deuterated Solvent: While less common than other deuterated solvents like chloroform-d or DMSO-d6, deuterated p-xylene can be used as a non-polar, aromatic solvent in ¹H NMR when the analyte is highly soluble in it and other solvents are unsuitable.[6][7] Its deuterium signal can be used for the spectrometer's lock system to stabilize the magnetic field.[7]
-
Probing Molecular Environments: In ²H (Deuterium) NMR, the quadrupolar nucleus of deuterium is highly sensitive to its local electronic environment. This makes deuterated p-xylene an excellent probe molecule for studying the anisotropic environments of liquid crystals.[8] By observing the splitting of the deuterium signal, researchers can gain insights into the orientational order and dynamics of the liquid crystal host.
Materials:
-
Deuterated p-xylene (this compound)
-
Liquid crystal solvent
-
High-quality 5 mm NMR tube
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare the Solution:
-
Accurately weigh a small amount of the liquid crystal solvent into a clean, dry vial.
-
Add a small, known amount of deuterated p-xylene to the liquid crystal. The concentration of the deuterated p-xylene should be low enough not to significantly perturb the liquid crystal phase (typically < 5 mol%).
-
Gently warm the mixture if necessary to ensure the liquid crystal is in its isotropic phase for homogeneous mixing.
-
Vortex the mixture thoroughly to ensure a uniform solution.
-
-
Fill the NMR Tube:
-
Carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette.
-
The sample height in the tube should be appropriate for the specific NMR spectrometer being used (typically around 4-5 cm).
-
-
Equilibration and Analysis:
-
Place the NMR tube in the spectrometer's probe.
-
Allow the sample to equilibrate at the desired temperature to form the desired liquid crystal phase.
-
Acquire the ²H NMR spectrum. The spectrum of the deuterated p-xylene will show a characteristic splitting pattern that depends on the degree of molecular ordering in the liquid crystal.
-
Mechanistic and Metabolic Studies in Drug Development
The use of deuterated compounds is a well-established strategy in drug development to improve the pharmacokinetic profiles of drug candidates.[9] By replacing hydrogen with deuterium at a site of metabolic attack, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolism. This phenomenon is known as the Kinetic Isotope Effect (KIE).[10]
While there are no specific drugs based on deuterated p-xylene, its metabolism serves as a model for understanding how deuteration can impact the breakdown of aromatic compounds containing methyl groups. The primary metabolic pathway for p-xylene involves the oxidation of one of the methyl groups by cytochrome P450 enzymes.[11] Deuterating these methyl groups can significantly alter the rate and products of metabolism.
The following diagram illustrates the conceptual metabolic pathway of p-xylene and how deuteration of the methyl groups can influence its biotransformation.
By slowing down the metabolism, deuteration can lead to:
-
Increased drug exposure: A longer half-life can result in higher and more sustained plasma concentrations of the drug.
-
Reduced formation of toxic metabolites: If a metabolite is responsible for adverse effects, slowing its formation can improve the safety profile of a drug.
-
Altered metabolic pathways: If a drug has multiple metabolic pathways, deuteration at one site can shift the metabolism towards other pathways, potentially leading to a different metabolite profile.
These principles are actively applied in modern drug discovery to optimize the properties of new chemical entities.
Conclusion
Deuterated p-xylene is a powerful and multifaceted tool for researchers across various scientific fields. Its application as an internal standard in GC-MS provides a robust method for accurate quantification of volatile organic compounds. In NMR spectroscopy, it serves as a valuable solvent and a sensitive probe for investigating molecular environments. Furthermore, the principles of its metabolism offer crucial insights into the application of the kinetic isotope effect in drug development to enhance the pharmacokinetic and safety profiles of new drug candidates. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective implementation of deuterated p-xylene in your research endeavors, unlocking its full potential to advance scientific discovery.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of p-Xylene-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of deuterated para-xylene (p-Xylene-d10). The information herein is intended to support research, analytical method development, and applications where isotopic labeling is crucial. Data is presented in a clear, tabular format, followed by a summary of standard experimental methodologies for property determination and a workflow diagram illustrating a common application.
Core Physical and Chemical Properties
This compound, with the chemical formula C₆D₄(CD₃)₂, is the deuterated analog of p-xylene. The substitution of hydrogen with deuterium atoms imparts a greater molecular weight and slight changes in physical properties compared to its non-deuterated counterpart, making it invaluable for use as an internal standard in mass spectrometry-based analyses.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Molecular Weight | 116.23 | g/mol | N/A |
| Density | 0.948 | g/mL | at 25 °C |
| Boiling Point | 135 | °C | at 1013 hPa |
| Melting Point | 13 | °C | N/A |
| Flash Point | 25.00 | °C | Closed Cup |
| Refractive Index | 1.492 | n20/D | at 20 °C |
| Water Solubility | Insoluble (0.2) | g/L | N/A |
| Appearance | Colorless Liquid | N/A | N/A |
| Isotopic Purity | ≥98 | atom % D | N/A |
Data compiled from various chemical suppliers and safety data sheets.[1][2][3][4][5][6][7]
Experimental Protocols for Property Determination
The physical properties listed above are determined using standard laboratory procedures. While specific instrument parameters may vary, the fundamental principles of these methodologies are well-established.
-
Boiling Point Determination: The boiling point is typically measured using the capillary method.[2][8][9] A small amount of the liquid is placed in a fusion tube with an inverted, sealed-end capillary tube submerged in it. The apparatus is heated slowly and uniformly in a heating block or Thiele tube.[8][9] The temperature at which a continuous and rapid stream of bubbles emerges from the capillary's open end is recorded as the boiling point.[9] This temperature signifies that the vapor pressure of the liquid equals the atmospheric pressure.[2][6]
-
Melting Point Determination: For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity.[3][10] A small, powdered sample is packed into a capillary tube, which is then placed in a melting point apparatus.[7][10] The sample is heated at a slow, controlled rate. The temperature range from the first sign of liquid formation to the complete liquefaction of the solid is recorded as the melting range.[10] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[10]
-
Density Measurement: The density of a liquid can be determined gravimetrically using a pycnometer, which is a glass flask with a precisely known volume.[11] The procedure involves weighing the empty, clean, and dry pycnometer, then weighing it again when filled with the liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11] Another common method is the buoyancy technique, based on Archimedes' principle.[11]
-
Refractive Index Measurement: The refractive index is commonly measured using an Abbe refractometer.[12] A few drops of the liquid are placed on the prism surface. Light is passed through the sample, and the instrument measures the angle at which the light is refracted. This measurement is temperature-dependent, so the prism temperature is controlled, typically at 20°C.[1]
Application Workflow: GC/MS Analysis
This compound is frequently used as an internal standard for the quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC/MS).[1] Its chemical similarity to related analytes ensures comparable behavior during extraction and injection, while its mass shift of +10 amu prevents interference with the non-deuterated counterparts.[1]
Caption: Workflow for VOC analysis using this compound as an internal standard (IS) in GC/MS.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. athabascau.ca [athabascau.ca]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. byjus.com [byjus.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. mt.com [mt.com]
- 12. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Isotopic Purity of p-Xylene-d10
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of p-Xylene-d10, a deuterated aromatic hydrocarbon crucial for various scientific applications. This document outlines the synthesis, purification, and rigorous analytical methodologies employed to ensure its high isotopic enrichment. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to support researchers in their understanding and utilization of this important compound.
Introduction
This compound (1,4-dimethylbenzene-d10) is a form of p-xylene where all ten hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution makes it an invaluable tool in a range of scientific disciplines. Its primary applications include its use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where it provides a clear analytical window free from interfering proton signals, and as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile organic compounds.[2][3] The efficacy of this compound in these applications is directly dependent on its isotopic and chemical purity.
Quantitative Data on this compound Purity
The quality of this compound is defined by its isotopic enrichment and overall chemical purity. Commercially available this compound typically meets high-purity standards, as detailed in the tables below.
Table 1: Typical Isotopic and Chemical Purity of Commercial this compound
| Parameter | Specification | Reference(s) |
| Isotopic Purity (atom % D) | ≥ 98% to ≥ 99% | [3] |
| Chemical Purity (Assay) | ≥ 98.5% | [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆D₄(CD₃)₂ | [3] |
| Molecular Weight | 116.23 g/mol | [3] |
| Boiling Point | 135 °C (lit.) | [3] |
| Melting Point | 13 °C (lit.) | [3] |
| Density | 0.948 g/mL at 25 °C (lit.) | [3] |
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through a multi-step process involving deuteration of a suitable aromatic precursor. One common method is based on the Friedel-Crafts alkylation reaction.
Synthesis Pathway: Friedel-Crafts Alkylation
A plausible synthetic route involves the deuteration of toluene followed by a Friedel-Crafts methylation.
Caption: Synthesis of this compound via Friedel-Crafts Alkylation.
Experimental Protocol: Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound based on the Friedel-Crafts alkylation of deuterated toluene.
Materials:
-
Toluene-d8 (≥99 atom % D)
-
Methyl-d3 iodide (≥99 atom % D)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice-cold deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen atmosphere.
-
Reactant Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Toluene-d8: Slowly add toluene-d8 (1.0 eq) to the stirred suspension.
-
Addition of Methyl-d3 Iodide: Add methyl-d3 iodide (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Analytical Methods for Isotopic Purity Determination
The isotopic purity of this compound is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for Isotopic Purity Analysis
Caption: Analytical workflow for determining the isotopic purity of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for quantifying the residual proton signals in deuterated solvents, thereby determining the isotopic purity.
Materials and Equipment:
-
This compound sample
-
Chloroform-d (CDCl₃) with a known internal standard (e.g., TMS)
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of CDCl₃ containing a certified internal standard. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio for the residual proton signals.
-
Use a long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of the signals for accurate integration.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals corresponding to the aromatic and methyl protons of p-Xylene.
-
Integrate the area of the internal standard signal.
-
Calculate the concentration of residual protons relative to the internal standard.
-
The isotopic purity (atom % D) is calculated as: Isotopic Purity (%) = (1 - (moles of residual H / total moles of H positions)) * 100
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and detect the different isotopologues of p-Xylene, allowing for the determination of the isotopic distribution.
Materials and Equipment:
-
This compound sample
-
High-purity hexane (or other suitable solvent)
-
GC-MS system with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in high-purity hexane (e.g., 1 µL/mL).
-
GC-MS Acquisition:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 150.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ion peaks for the different isotopologues (e.g., m/z 116 for C₈D₁₀, m/z 115 for C₈HD₉, etc.).
-
The isotopic purity is calculated based on the relative intensity of the fully deuterated species compared to the sum of all isotopologues.
-
Logical Relationships in Purity Assessment
The final determination of isotopic purity relies on a logical relationship between the results obtained from orthogonal analytical techniques.
Caption: Logical workflow for the final assessment of isotopic purity.
Conclusion
The high isotopic purity of this compound is essential for its reliable performance in sensitive analytical applications. This guide has provided a detailed overview of the synthesis, purification, and comprehensive analytical methodologies required to ensure the quality of this critical deuterated compound. The presented experimental protocols and workflows offer a practical resource for researchers and professionals in the fields of chemistry and drug development. Adherence to these rigorous quality control measures ensures the accuracy and reproducibility of experimental results where this compound is employed.
References
p-Xylene-d10: A Technical Guide to Solubility and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and core physicochemical properties of p-Xylene-d10. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated analog, p-xylene, as a close and reliable proxy. The minor differences in molecular weight and intermolecular forces between the two are not expected to significantly impact solubility in a practical laboratory setting.
Physicochemical Properties
This compound is a deuterated form of p-xylene, an aromatic hydrocarbon. It is a colorless liquid at room temperature. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Chemical Formula | C₈D₁₀ | N/A |
| Molecular Weight | 116.23 g/mol | N/A |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.861 g/mL at 20 °C | [2] |
| Melting Point | 12-13 °C | [2] |
| Boiling Point | 138 °C | [2] |
| Flash Point | 25 °C (77 °F) | [2] |
| Water Solubility | Insoluble | [1] |
| 181 mg/1000 g at 25 °C (for p-xylene) | [3] | |
| LogP | 3.16 at 20 °C (for p-xylene) | [4] |
Solubility Data
| Solvent | Qualitative Solubility | Quantitative Data (for p-xylene, where available) | Reference |
| Water | Insoluble | 181 mg/1000 g at 25 °C | [1][3] |
| Ethanol | Miscible | - | [4][5] |
| Ether (Diethyl ether) | Miscible | - | [4][5] |
| Acetone | Miscible | - | [4] |
| Benzene | Miscible | - | [4][5] |
| Chloroform | Miscible | - | [4] |
| Tetrachloroethylene | Miscible | - | [6] |
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of a compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Gas chromatograph with a suitable detector (e.g., FID or MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringes and filters (if necessary)
Procedure:
-
Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the solvent. The excess solute ensures that a saturated solution is formed.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand at the same temperature to let the undissolved solute settle. For finer suspensions, centrifugation at a constant temperature can be used to separate the excess solute.
-
Sample Extraction: Carefully extract a known volume of the clear, supernatant (the saturated solution) using a pipette or syringe. If necessary, filter the extracted sample to remove any remaining solid particles.
-
Quantification:
-
Gas Chromatography (GC): Prepare a series of standard solutions of this compound in the same solvent at known concentrations. Analyze both the standards and the saturated solution sample by GC. Construct a calibration curve from the standards and use it to determine the concentration of this compound in the saturated sample.
-
UV-Vis Spectrophotometry: If this compound has a suitable chromophore, this method can be used. Prepare standard solutions and a calibration curve as with GC. Measure the absorbance of the saturated solution sample and determine its concentration.
-
-
Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of g/L, mg/mL, or mol/L, at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: A flowchart outlining the key steps in the experimental determination of solubility.
References
A Technical Guide to p-Xylene-d10: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-Xylene-d10 (1,4-Dimethylbenzene-d10), a deuterated analog of p-xylene. Due to its isotopic purity, this compound serves as a critical internal standard in analytical methodologies, particularly in mass spectrometry-based applications for the quantification of volatile organic compounds (VOCs). This document outlines its structural formula, physicochemical properties, and detailed protocols for its application in research and development.
Structural Formula and Chemical Identity
This compound is a form of p-xylene where all ten hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a mass shift of +10 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry.[1] The linear formula for this compound is C6D4(CD3)2.[1][2][3]
Caption: Structural formula of this compound.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C8D10 |
| Linear Formula | C6D4(CD3)2[1] |
| Molecular Weight | 116.23 g/mol [1][2][3][4] |
| CAS Number | 41051-88-1[1][2][3][5][6] |
| Isotopic Purity | ≥98 atom % D[2][5][6] |
| Assay | ≥98.5%[1] |
| Form | Liquid[1] |
| Boiling Point | 135 °C[1][5] |
| Melting Point | 13 °C[1] |
| Density | 0.948 g/mL at 25 °C[1][5] |
| Refractive Index | n20/D 1.492[1][5] |
| Solubility | Insoluble in water[5][6] |
Applications in Research and Drug Development
This compound is predominantly utilized as an internal standard (IS) for the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS).[1][5][6] Its utility stems from its chemical similarity to the unlabeled p-xylene, ensuring comparable behavior during sample extraction and chromatographic separation. However, its distinct mass allows for clear differentiation from the analyte of interest in the mass spectrometer.
Key applications include:
-
Environmental Analysis: Quantification of VOCs in environmental samples, such as landfill emissions.[1][5][6]
-
Metabolomics: Used in studies involving metabolic research.
-
NMR Spectroscopy: Serves as a solvent in nuclear magnetic resonance studies.[2]
Experimental Protocols
Use of this compound as an Internal Standard in GC/MS Analysis
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of p-xylene in a sample matrix.
Objective: To accurately quantify the concentration of p-xylene in a sample by correcting for variability in sample preparation and instrument response.
Materials:
-
This compound (≥98 atom % D)
-
p-Xylene (analytical standard)
-
High-purity solvent (e.g., cyclohexane, methanol)
-
Sample matrix
-
Volumetric flasks and pipettes
-
GC/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a high-purity solvent.
-
Prepare a stock solution of unlabeled p-xylene at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by adding varying known amounts of the p-xylene stock solution to volumetric flasks.
-
To each calibration standard, add a fixed, known amount of the this compound internal standard stock solution.
-
Dilute all calibration standards to the final volume with the solvent.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard stock solution as was added to the calibration standards.
-
Perform any necessary sample extraction or cleanup procedures.
-
-
GC/MS Analysis:
-
Inject the prepared calibration standards and samples into the GC/MS system.
-
Develop a chromatographic method that provides good separation of p-xylene from other matrix components.
-
Set the mass spectrometer to monitor for characteristic ions of both p-xylene and this compound.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of p-xylene to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of p-xylene.
-
For the unknown sample, calculate the peak area ratio of p-xylene to this compound.
-
Determine the concentration of p-xylene in the sample by using the calculated peak area ratio and the calibration curve.
-
Caption: Workflow for quantification using an internal standard.
References
- 1. 对二甲苯-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 3. ð-Xylene-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. (2H10)-p-xylene | C8H10 | CID 566957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 41051-88-1 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
Methodological & Application
p-Xylene-d10 as an Internal Standard: Application Notes and Protocols for Researchers
Introduction
In the precise quantification of volatile organic compounds (VOCs), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. p-Xylene-d10, a deuterated form of p-xylene, is an excellent internal standard for the analysis of a wide range of volatile organic compounds, particularly in environmental and biological matrices. Its chemical and physical properties are very similar to its non-deuterated counterpart and other related aromatic hydrocarbons like benzene, toluene, ethylbenzene, and other xylene isomers (BTEX). However, its mass is significantly different, allowing for clear differentiation in mass spectrometry-based analytical techniques.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. These guidelines are intended for researchers, scientists, and drug development professionals working in fields such as environmental monitoring, toxicology, and metabolomics.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₆D₄(CD₃)₂ |
| Molecular Weight | 116.23 g/mol |
| Boiling Point | 135 °C |
| Melting Point | 13 °C |
| Density | 0.948 g/mL at 25 °C |
| Isotopic Purity | ≥98 atom % D |
| CAS Number | 41051-88-1 |
Applications
This compound is a versatile internal standard with a broad range of applications in analytical chemistry.[1]
-
Environmental Analysis: It is frequently used for the quantification of VOCs in air, water, and soil samples.[1] This includes the analysis of pollutants from industrial emissions, landfill gas, and contaminated groundwater.[2]
-
Toxicology and Biomonitoring: In toxicological studies, this compound can be used to quantify exposure to xylene and other aromatic compounds by analyzing biological samples such as blood and urine.
-
Metabolomics: Deuterated standards like this compound are valuable in metabolomics research for the accurate quantification of endogenous metabolites in complex biological extracts.[3]
-
Drug Development: In the pharmaceutical industry, it can be employed in the analysis of residual solvents in drug products and for quantitative studies in drug metabolism.
Experimental Workflow for VOC Analysis using this compound
The following diagram illustrates a typical experimental workflow for the analysis of volatile organic compounds using this compound as an internal standard, from sample collection to data analysis.
Detailed Protocols
This section provides detailed protocols for the use of this compound as an internal standard for the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in water samples by Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS). This method is based on general principles outlined in U.S. EPA methods 524.2 and 8260.[4][5]
Protocol 1: Preparation of Standards
1.1. This compound Internal Standard Stock Solution (100 µg/mL)
-
Allow the neat this compound standard to equilibrate to room temperature.
-
Accurately weigh approximately 10 mg of neat this compound into a 100 mL volumetric flask.
-
Dissolve and bring to volume with purge-and-trap grade methanol.
-
Cap and invert the flask several times to ensure thorough mixing.
-
Store the stock solution at 4°C in an amber vial with a PTFE-lined cap.
1.2. Internal Standard Working Solution (10 µg/mL)
-
Pipette 10 mL of the 100 µg/mL this compound stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with purge-and-trap grade methanol.
-
Mix thoroughly and store at 4°C.
1.3. Calibration Standards
-
Prepare a series of calibration standards containing the target analytes (BTEX) at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/L).
-
Prepare these standards in reagent-free water.
-
Spike each calibration standard with a constant concentration of the this compound internal standard working solution to achieve a final concentration of 10 µg/L.
Protocol 2: Sample Preparation and Analysis
2.1. Sample Collection and Preservation
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
Ensure no headspace (air bubbles) is present in the vial.
-
If the samples are not to be analyzed immediately, preserve them by adding a few drops of 1:1 hydrochloric acid to adjust the pH to <2.
-
Store samples at 4°C until analysis.
2.2. Sample Spiking and Analysis
-
Allow samples and standards to come to room temperature before analysis.
-
For each 5 mL of sample or standard to be analyzed, add 5 µL of the 10 µg/mL this compound internal standard working solution. This results in a final internal standard concentration of 10 µg/L.
-
Immediately introduce the spiked sample into the purge and trap system.
-
Analyze the sample using the GC-MS conditions outlined in the table below.
Quantitative Data and Instrument Parameters
The following tables summarize typical quantitative data and recommended GC-MS parameters for the analysis of BTEX in water using this compound as an internal standard.
Table 1: Typical GC-MS Parameters
| Parameter | Setting |
| GC Column | 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp: 35°C, hold for 5 min; Ramp to 170°C at 8°C/min; Ramp to 220°C at 20°C/min, hold for 2 min |
| Injector | Splitless, 200°C |
| Purge and Trap | Purge gas: Helium at 40 mL/min for 11 min; Desorb at 250°C for 2 min |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Mass Range | 35-300 amu |
| Mode | Electron Ionization (EI) at 70 eV, Full Scan |
Table 2: Quantitation and Target Ions
| Analyte | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzene | 78 | 77 | 52 |
| Toluene | 91 | 92 | 65 |
| Ethylbenzene | 91 | 106 | 77 |
| m/p-Xylene | 91 | 106 | 77 |
| o-Xylene | 91 | 106 | 77 |
| This compound (IS) | 100 | 116 | 84 |
Table 3: Representative Calibration and Quality Control Data
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) |
| Benzene | 1 - 100 | >0.995 | 0.2 | 95 - 105 |
| Toluene | 1 - 100 | >0.995 | 0.3 | 92 - 108 |
| Ethylbenzene | 1 - 100 | >0.995 | 0.3 | 90 - 110 |
| m/p-Xylene | 1 - 100 | >0.995 | 0.4 | 90 - 110 |
| o-Xylene | 1 - 100 | >0.995 | 0.3 | 91 - 109 |
Data Analysis and Calculation
The concentration of each analyte is calculated using the response factor relative to the internal standard.
1. Calculation of Relative Response Factor (RRF):
RRF = (Ax / Cx) / (Ais / Cis)
Where:
-
Ax = Peak area of the analyte
-
Cx = Concentration of the analyte
-
Ais = Peak area of the internal standard (this compound)
-
Cis = Concentration of the internal standard (this compound)
2. Construction of Calibration Curve:
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area (Ax / Ais) against the concentration of the analyte for each calibration standard.
3. Calculation of Analyte Concentration in Samples:
Concentrationx = (Ax / Ais) * (Cis / RRFavg)
Where:
-
Concentrationx = Concentration of the analyte in the sample
-
Ax = Peak area of the analyte in the sample
-
Ais = Peak area of the internal standard in the sample
-
Cis = Concentration of the internal standard in the sample
-
RRFavg = Average Relative Response Factor from the calibration curve
Logical Relationship for Internal Standard Quantification
The following diagram illustrates the logical relationship in the quantification process using an internal standard.
This compound is a highly effective internal standard for the quantitative analysis of volatile organic compounds by GC-MS. Its chemical similarity to many common analytes and its distinct mass make it an ideal choice for correcting analytical variability. The protocols and data presented here provide a robust framework for researchers to develop and validate their own analytical methods for a wide range of applications, from environmental monitoring to clinical research. By following these guidelines, scientists can achieve high-quality, reliable quantitative data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dem.ri.gov [dem.ri.gov]
Application Notes and Protocols for the Use of p-Xylene-d10 in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Xylene-d10, a deuterated analog of p-xylene, serves as a critical internal standard (IS) for the quantitative analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its utility is particularly prominent in environmental monitoring, toxicological studies, and quality control in various industries. The ten deuterium atoms on the molecule result in a mass shift of +10 compared to the unlabeled p-xylene, allowing for clear differentiation in mass spectra without significantly altering its chemical and physical properties, such as boiling point and retention time.[1][2] This ensures that it behaves similarly to the target analytes during sample preparation and chromatographic separation, making it an ideal internal standard for correcting variations in extraction efficiency and instrument response.
These application notes provide detailed protocols for the use of this compound in the GC-MS analysis of VOCs in various matrices, including water, soil, and air.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.
| Property | Value |
| Linear Formula | C₆D₄(CD₃)₂[1][2] |
| Molecular Weight | 116.23 g/mol [1][2][3][4] |
| CAS Number | 41051-88-1[1][2][3][4] |
| Boiling Point | 135 °C (lit.)[1][2][5] |
| Melting Point | 13 °C (lit.)[1][2][5] |
| Density | 0.948 g/mL at 25 °C (lit.)[1][2][5] |
| Isotopic Purity | ≥99 atom % D[1][2][5] |
Application 1: Quantification of BTEX in Water by Purge and Trap GC-MS
This protocol details the use of this compound as an internal standard for the quantification of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples, a common analysis in environmental monitoring. The purge and trap technique is employed to extract and concentrate the volatile analytes from the water matrix.
Experimental Workflow: BTEX in Water Analysis
Caption: Workflow for BTEX analysis in water using purge and trap GC-MS.
Protocol
1. Materials and Reagents
-
This compound solution (e.g., 100 µg/mL in methanol)
-
BTEX calibration standards
-
Reagent-grade water (VOC-free)
-
Methanol (purge and trap grade)
-
Helium (carrier gas, 99.999% purity)
-
Purge and trap concentrator
-
GC-MS system with a capillary column suitable for VOC analysis (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness)
2. Preparation of Standards
-
Prepare a stock solution of this compound at a concentration of 10 µg/mL in methanol.
-
Prepare a series of calibration standards containing known concentrations of BTEX analytes in reagent water.
-
Spike each calibration standard and blank with the this compound internal standard solution to a final concentration of, for example, 10 µg/L.
3. Sample Preparation
-
Collect water samples in appropriate vials with zero headspace.
-
For a 5 mL water sample, add a specific volume of the this compound stock solution to achieve the target internal standard concentration.
4. Purge and Trap GC-MS Analysis
-
Purge and Trap Parameters:
-
Purge gas: Helium
-
Purge time: 11 minutes
-
Desorb time: 2 minutes
-
Bake time: 7 minutes
-
-
GC Parameters:
-
Injector temperature: 200 °C
-
Oven program: Initial temperature of 35 °C for 5 minutes, ramp to 180 °C at 10 °C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS Parameters:
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Quantifier and qualifier ions should be selected for each analyte and for this compound (e.g., m/z 91 and 106 for xylenes, and m/z 100 and 116 for this compound).
-
5. Data Analysis and Quantification
-
Generate a calibration curve for each BTEX analyte by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.
-
Quantify the BTEX concentrations in the unknown samples using the generated calibration curves.
Quantitative Data Summary
The following table presents typical performance data for the analysis of BTEX in water using this compound as an internal standard.
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Benzene | 0.1 | 0.3 | 95-105 | < 10 |
| Toluene | 0.1 | 0.3 | 97-108 | < 10 |
| Ethylbenzene | 0.1 | 0.4 | 92-102 | < 15 |
| m,p-Xylene | 0.2 | 0.6 | 90-110 | < 15 |
| o-Xylene | 0.2 | 0.6 | 93-107 | < 15 |
Application 2: Determination of VOCs in Soil by Headspace GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of VOCs, including BTEX, in soil samples using static headspace extraction followed by GC-MS analysis.
Experimental Workflow: VOCs in Soil Analysis
References
Application Notes and Protocols for the Use of p-Xylene-d10 in Environmental Sample Analysis
Introduction
p-Xylene, a volatile organic compound (VOC), is a common environmental pollutant originating from industrial emissions, petroleum products, and vehicle exhaust.[1][2] Accurate and reliable quantification of p-xylene and other VOCs in environmental matrices such as water, soil, and air is crucial for monitoring pollution and ensuring public health. This document provides detailed application notes and protocols for the use of deuterated p-xylene (p-Xylene-d10) as an internal standard in the analysis of environmental samples by gas chromatography-mass spectrometry (GC/MS). The use of a deuterated internal standard is a robust analytical technique that corrects for variations in sample preparation, injection volume, and instrument response, leading to improved accuracy and precision of the analytical results.
This compound is an ideal internal standard for the analysis of p-xylene and other structurally similar VOCs due to its similar chemical and physical properties to the native analyte.[1][3] Its distinct mass-to-charge ratio allows for its separation and detection from the non-deuterated target compounds by the mass spectrometer.[4]
Target Audience
These application notes and protocols are intended for researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development who are involved in the analysis of volatile organic compounds in environmental samples.
Quantitative Data Summary
The following tables summarize the typical performance data for the analysis of volatile organic compounds using methods incorporating a deuterated internal standard like this compound. The data is compiled from various environmental analysis applications and demonstrates the expected method detection limits (MDLs), precision, and linearity.
Table 1: Method Detection Limits (MDLs) and Precision for VOCs in Water
| Analyte | MDL (µg/L) | Average Recovery (%) | Relative Standard Deviation (%RSD) |
| Benzene | 0.15 | 98 | 4.5 |
| Toluene | 0.18 | 99 | 4.2 |
| Ethylbenzene | 0.12 | 101 | 5.1 |
| m,p-Xylene | 0.20 | 102 | 5.8 |
| o-Xylene | 0.14 | 101 | 4.7 |
| Styrene | 0.19 | 97 | 6.5 |
| Naphthalene | 0.25 | 95 | 7.2 |
Data is representative of performance using a purge and trap GC/MS method similar to EPA Method 8260.[5][6]
Table 2: Linearity Data for VOC Analysis
| Analyte | Calibration Range (µg/L) | Coefficient of Determination (R²) |
| Benzene | 0.5 - 200 | > 0.998 |
| Toluene | 0.5 - 200 | > 0.999 |
| Ethylbenzene | 0.5 - 200 | > 0.998 |
| m,p-Xylene | 0.5 - 200 | > 0.997 |
| o-Xylene | 0.5 - 200 | > 0.998 |
| Styrene | 0.5 - 200 | > 0.997 |
| Naphthalene | 1.0 - 200 | > 0.995 |
Linearity is typically established using a multi-point calibration curve with an internal standard.[6]
Experimental Protocols
The following protocols are based on established methods such as the U.S. Environmental Protection Agency (EPA) Method 8260B for the analysis of volatile organic compounds in various matrices.[7]
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Internal Standard Stock Solution (e.g., 2500 µg/mL):
-
Allow the sealed ampule of this compound to equilibrate to room temperature (approximately 20-25°C).
-
In a Class A volumetric flask (e.g., 10 mL), dissolve the contents of the ampule in purge-and-trap grade methanol.
-
Fill the flask to the mark with methanol, cap, and invert several times to ensure complete mixing.
-
Transfer the stock solution to a clean, amber glass vial with a PTFE-lined screw cap.
-
Store the stock solution at 4°C and protect it from light. The solution is typically stable for at least 6 months.
-
-
Internal Standard Working Solution (e.g., 25 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Using a calibrated microliter syringe, transfer an appropriate volume of the stock solution into a Class A volumetric flask (e.g., 10 mL).
-
Dilute to the mark with purge-and-trap grade methanol, cap, and mix thoroughly.
-
This working solution will be used to spike samples, blanks, and calibration standards. Store at 4°C.
-
Protocol 2: Sample Preparation and Analysis of Aqueous Samples (Purge and Trap GC/MS)
-
Sample Collection and Preservation:
-
Collect water samples in 40 mL glass vials with PTFE-lined septa.
-
Ensure no headspace is present in the vial.
-
Preserve the samples by adding a few drops of 1:1 hydrochloric acid (HCl) to achieve a pH < 2.
-
Store samples at 4°C until analysis.
-
-
Sample Spiking and Analysis:
-
Allow samples and standards to come to room temperature before analysis.
-
For each sample, blank, and calibration standard, add a known volume of the this compound internal standard working solution. A typical spiking level is 5 µL of a 25 µg/mL solution into a 5 mL sample, resulting in a final concentration of 25 µg/L.
-
Place the vial in the autosampler of the purge and trap system.
-
The volatile compounds are purged from the water sample with an inert gas (e.g., helium) and trapped on a sorbent trap.
-
The trap is then heated, and the analytes are desorbed into the GC/MS system.
-
Protocol 3: GC/MS Instrumental Analysis
The following are typical GC/MS parameters for the analysis of VOCs, including p-xylene. These may need to be optimized for your specific instrument and application.
Table 3: GC/MS Operating Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injector Temperature | 220°C |
| Oven Program | Initial Temp: 40°C, hold for 2 min |
| Ramp 1: 10°C/min to 180°C | |
| Ramp 2: 20°C/min to 240°C, hold for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | 35-350 amu (Scan Mode) |
| or Selected Ion Monitoring (SIM) Mode |
Table 4: Selected Ion Monitoring (SIM) Ions for p-Xylene and this compound
| Compound | Quantitation Ion (m/z) | Qualification Ion 1 (m/z) | Qualification Ion 2 (m/z) |
| p-Xylene | 91 | 106 | 105 |
| This compound | 100 | 116 | 98 |
Note: The mass spectrum of this compound will have a mass shift of +10 compared to unlabeled p-xylene.[4][8] The primary ion for xylenes is typically m/z 91 (tropylium ion), which for the deuterated analog would be shifted. However, the molecular ion and other fragments are also used for confirmation. The exact ions should be confirmed by analyzing a standard of this compound.
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for VOC Analysis in Environmental Samples using this compound Internal Standard
Caption: Workflow for VOC analysis with this compound.
Diagram 2: Logical Relationship for Internal Standard Calibration
Caption: Internal standard calibration logic.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 对二甲苯-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound D 99atom 41051-88-1 [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. epa.gov [epa.gov]
- 8. p-Xylene [webbook.nist.gov]
Application Note: Quantification of BTEX in Environmental Samples using p-Xylene-d10 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) are volatile organic compounds (VOCs) that are significant environmental pollutants, primarily originating from petroleum products.[1] Due to their toxicity and carcinogenic properties, particularly benzene, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established stringent monitoring requirements.[1][2] Accurate and reliable quantification of BTEX in various matrices such as water and soil is crucial for environmental assessment and remediation.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of BTEX.[1] To ensure accuracy and precision, and to compensate for variations in sample preparation and instrument response, the use of an internal standard (IS) is essential. p-Xylene-d10, a deuterated analog of p-xylene, is an excellent choice for an internal standard in BTEX analysis due to its similar chemical and physical properties to the target analytes, ensuring comparable behavior during extraction and analysis.[3] This application note provides a detailed protocol for the quantification of BTEX in water and soil samples using this compound as an internal standard with GC-MS, primarily based on methodologies outlined in EPA Method 8260.
Experimental
Materials and Reagents
-
BTEX Standards: Analytical grade standards of Benzene, Toluene, Ethylbenzene, m-Xylene, p-Xylene, and o-Xylene.
-
Internal Standard: this compound (≥99 atom % D).[3]
-
Solvents: Methanol (purge-and-trap grade), Deionized water.
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for sample purging).
-
Sample Vials: 40 mL amber glass vials with PTFE-lined septa.
Instrumentation
-
Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer (MS): Agilent 5977A or equivalent, operated in electron ionization (EI) mode.
-
Sample Introduction: Purge and Trap (P&T) system (e.g., Tekmar Lumin) or Headspace (HS) autosampler.
-
GC Column: A mid-polar capillary column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness) is recommended for good separation of xylene isomers.[4]
Preparation of Standards
-
Stock Standard Solution (1000 µg/mL): Prepare a stock solution containing all BTEX compounds in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 20, 50, 100 µg/L).
-
Internal Standard Spiking Solution (25 µg/mL): Prepare a solution of this compound in methanol.
Experimental Protocol
Sample Collection and Preparation
Water Samples:
-
Collect water samples in 40 mL amber glass vials, ensuring no air bubbles are present.[2]
-
Preserve the samples by acidifying to pH < 2 with 1:1 HCl if not analyzed within 7 days.[2]
-
Store samples at 4°C until analysis.
-
Prior to analysis, allow the samples to come to room temperature.
-
For each 5 mL of sample (or standard), add a consistent volume of the this compound internal standard spiking solution to achieve a final concentration of 25 µg/L.
Soil Samples:
-
Collect soil samples in appropriate containers and store at 4°C.
-
For analysis, weigh 5 g of the soil sample into a 40 mL vial.
-
Add 5 mL of deionized water to create a slurry.
-
Spike the slurry with the this compound internal standard spiking solution to achieve a concentration of 25 µg/kg.
-
Cap the vial and vortex to mix.
GC-MS Analysis
-
Purge and Trap (P&T) Method:
-
Set the P&T system to purge the sample with helium or nitrogen for a specified time (e.g., 11 minutes).
-
The purged VOCs are trapped on a sorbent trap.
-
The trap is then rapidly heated to desorb the analytes onto the GC column.
-
-
GC Conditions:
-
Injector Temperature: 200°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 220°C, hold for 2 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization Energy: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Data Presentation
Table 1: Quantitative Data for BTEX Analysis
| Compound | Retention Time (min) | Primary Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Typical Calibration Range (µg/L) |
| Benzene | ~5.5 | 78 | 77 | 51 | 1 - 100 |
| Toluene | ~8.0 | 91 | 92 | 65 | 1 - 100 |
| Ethylbenzene | ~10.2 | 91 | 106 | 77 | 1 - 100 |
| m/p-Xylene | ~10.5 | 91 | 106 | 77 | 1 - 100 |
| o-Xylene | ~11.0 | 91 | 106 | 77 | 1 - 100 |
| This compound (IS) | ~10.4 | 100 | 116 | 82 | 25 (Constant) |
Note: Retention times are approximate and will vary depending on the specific GC system and column.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of BTEX using this compound.
References
Application Note: Analysis of p-Xylene in Water Samples using p-Xylene-d10 as an Internal Standard by Purge and Trap GC/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylenes are common industrial solvents and components of gasoline, leading to their potential presence as contaminants in water sources. Monitoring p-xylene levels in water is crucial for environmental protection and public health. This application note provides a detailed protocol for the quantitative analysis of p-xylene in water samples using a robust and sensitive method: Purge and Trap Gas Chromatography-Mass Spectrometry (GC/MS) with p-xylene-d10 as an internal standard. The use of a deuterated internal standard enhances the accuracy and precision of the analysis by correcting for variations in sample preparation and instrument response. This method is based on established protocols from the United States Environmental Protection Agency (US EPA), such as EPA Methods 524.2 and 8260.[1][2][3][4][5][6][7][8][9]
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the analysis of xylenes in water by GC/MS.
Table 1: Method Detection Limits (MDLs) for Xylene Isomers
| Isomer | Method | Detection Limit (µg/L) | Reference |
| o-Xylene | EPA 502.2 | 0.02 | [3] |
| m-Xylene | EPA 502.2 | 0.01 - 0.02 | [3] |
| p-Xylene | EPA 502.2 | 0.01 - 0.02 | [3] |
| o-Xylene | EPA 524.2 | 0.06 - 0.11 | [3] |
| m-Xylene | EPA 524.2 | 0.03 - 0.05 | [3] |
| p-Xylene | EPA 524.2 | 0.06 - 0.13 | [3] |
| Xylenes (unspecified) | Purge and Trap GC/MS | 0.2 | [10] |
Table 2: Typical Calibration and Quality Control Parameters
| Parameter | Typical Value/Range |
| Calibration Curve Range | 0.5 - 200 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Internal Standard Concentration | 5 - 50 µg/L |
| Surrogate Recovery | 70 - 130% |
| Relative Standard Deviation (%RSD) for Calibration | < 15% |
Experimental Protocol
This protocol outlines the procedure for the analysis of p-xylene in water samples using this compound as an internal standard, employing the purge and trap GC/MS technique.
Materials and Reagents
-
p-Xylene: Analytical standard grade
-
Methanol: Purge and trap grade
-
Reagent Water: Deionized water, free of organic contaminants
-
Helium: Ultra-high purity (99.999%) for purge and carrier gas
-
Calibration Standard Stock Solution: Prepare a stock solution of p-xylene in methanol at a concentration of 1000 mg/L.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 mg/L.
-
Working Calibration Standards: Prepare a series of working calibration standards by diluting the stock solution in reagent water. A typical calibration range is 0.5, 1, 5, 10, 20, 50, 100, and 200 µg/L.
-
Working Internal Standard Solution: Prepare a working internal standard solution of this compound in methanol at a concentration that will result in a final concentration of 10 µg/L in the sample when spiked.
Sample Collection and Preservation
Collect water samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace is present. If the sample contains residual chlorine, it should be dechlorinated at the time of collection by adding 10 mg of ascorbic acid. Samples should be stored at 4°C and analyzed within 14 days.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile organic compounds (VOCs), such as a 30 m x 0.25 mm ID x 1.4 µm film thickness DB-624 or equivalent.
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and scanning a mass range of 35-300 amu.
-
Purge and Trap System: With a suitable trap containing adsorbents like Tenax, silica gel, and carbon molecular sieve.
Instrument Conditions
Table 3: Purge and Trap Parameters
| Parameter | Value |
| Sample Volume | 5 mL |
| Purge Gas | Helium |
| Purge Flow Rate | 40 mL/min |
| Purge Time | 11 min |
| Purge Temperature | Ambient |
| Desorb Temperature | 250°C |
| Desorb Time | 2 min |
| Bake Temperature | 260°C |
| Bake Time | 8 min |
Table 4: GC/MS Parameters
| Parameter | Value |
| GC | |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Column Flow | 1.2 mL/min |
| Oven Program | Initial temp 35°C, hold for 5 min, ramp to 170°C at 10°C/min, ramp to 220°C at 30°C/min, hold for 3 min |
| MS | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 35-300 amu |
| Solvent Delay | 2 min |
| Data Acquisition | |
| Quantifier Ion (p-xylene) | m/z 91 |
| Qualifier Ion (p-xylene) | m/z 106 |
| Quantifier Ion (this compound) | m/z 98 |
| Qualifier Ion (this compound) | m/z 116 |
Analysis Procedure
-
Sample Preparation: Allow samples and standards to come to room temperature.
-
Spiking: Add an aliquot of the working internal standard solution to each 5 mL sample and calibration standard to achieve a final concentration of 10 µg/L of this compound.
-
Purge and Trap: Place the spiked sample into the purge and trap sparger. Initiate the purge and trap cycle according to the parameters in Table 3.
-
GC/MS Analysis: The desorbed analytes are transferred to the GC/MS for separation and detection according to the parameters in Table 4.
-
Data Analysis: Identify p-xylene and this compound by their retention times and mass spectra. Quantify p-xylene using the internal standard method, based on the ratio of the peak area of the analyte to that of the internal standard.
Workflow Diagram
Caption: Experimental workflow for p-xylene analysis.
Conclusion
The described Purge and Trap GC/MS method provides a reliable and sensitive approach for the determination of p-xylene in water samples. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol suitable for routine environmental monitoring and research applications. Adherence to the specified quality control measures is essential for generating defensible data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glsciences.eu [glsciences.eu]
- 3. Page 7: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Toluene, Ethylbenzene and the Xylenes - Canada.ca [canada.ca]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. legacy.azdeq.gov [legacy.azdeq.gov]
- 8. settek.com [settek.com]
- 9. agilent.com [agilent.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 对二甲苯-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 12. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
Application Note: p-Xylene-d10 for Enhanced Accuracy in Soil Sample Analysis
Abstract
This application note provides a comprehensive overview and detailed protocols for the use of p-Xylene-d10 as a surrogate and internal standard for the quantitative analysis of volatile organic compounds (VOCs) in soil samples by gas chromatography-mass spectrometry (GC/MS). The use of deuterated monitoring compounds like this compound is critical for ensuring the accuracy and reliability of analytical data by correcting for matrix effects and variations in sample preparation and analysis. This document outlines the rationale for its use, sample preparation procedures, analytical methods, and data interpretation.
Introduction
The analysis of volatile organic compounds (VOCs) in soil is a critical task in environmental monitoring and remediation. The complexity of the soil matrix can lead to significant variability in analytical results. To ensure data quality, stable isotope-labeled internal standards and surrogates are employed. This compound, a deuterated form of p-xylene, is an ideal candidate for this purpose in methods such as U.S. EPA SW-846 Method 8260B.[1][2] Its chemical and physical properties closely mimic those of many common VOCs of interest, while its distinct mass-to-charge ratio allows for easy differentiation by a mass spectrometer.
The primary role of this compound is to act as a surrogate, which is added to a sample in a known amount before extraction and analysis. The recovery of the surrogate provides a measure of the efficiency of the analytical method for that specific sample matrix. By monitoring surrogate recovery, laboratories can assess the performance of the method on a sample-by-sample basis and ensure that results are within established quality control limits. Generally, suggested surrogate recovery limits for soil samples are between 70% and 130%.[3]
Experimental Protocols
Sample Preparation (Based on EPA Method 5035A)
Proper sample collection and preparation are paramount to prevent the loss of volatile compounds.
a. Low-Concentration Soil Samples:
-
Collect approximately 5 grams of soil using a coring device to minimize disturbance and volatile loss.
-
Immediately place the soil core into a pre-weighed 40 mL vial containing 5 mL of an appropriate preservation agent (e.g., methanol or sodium bisulfate solution).
-
The vial should be sealed with a screw-cap and a PTFE-lined septum.
-
Store samples at ≤6°C until analysis.
b. High-Concentration Soil Samples:
-
For soils expected to contain high levels of VOCs, a smaller sample size (e.g., 1 gram) is collected and immediately placed into a vial containing a known volume of methanol to dissolve the VOCs.[4]
-
This methanolic extract is then diluted before analysis.
Addition of this compound Surrogate
-
Before sealing the sample vial (for low-concentration samples) or prior to analysis of the methanolic extract (for high-concentration samples), a known amount of this compound surrogate solution is spiked into the sample.
-
The concentration of the spiking solution should be chosen to result in a final concentration in the sample that is within the calibrated range of the instrument.
Sample Extraction and Analysis (Purge-and-Trap GC/MS - based on EPA Method 8260B)
The purge-and-trap technique is a common method for extracting and concentrating VOCs from soil samples.[5][6]
a. Purge-and-Trap Procedure:
-
An aliquot of the preserved sample (or the methanolic extract diluted with reagent water) is placed in a purging vessel.
-
The sample is purged with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes).
-
The purged VOCs, including the this compound surrogate, are carried into a sorbent trap where they are concentrated.
-
After purging, the trap is rapidly heated to desorb the VOCs onto the gas chromatograph.
b. Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for VOC analysis, such as a 60 m x 0.25 mm ID, 1.4 µm film thickness TG-624 or equivalent, is recommended.[7]
-
Oven Program: An initial temperature of 35-45°C held for a few minutes, followed by a temperature ramp to 220-240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode is typically used to acquire data for a wide range of VOCs. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity if specific compounds are targeted.
-
Mass Range: A typical mass range is 35-350 amu.
-
Data Presentation
The performance of this compound as a surrogate is evaluated based on its recovery. The following table summarizes typical performance data.
| Parameter | Value | Reference |
| Mean Percent Recovery (Soil) | 97% | [2] |
| Single-Laboratory Standard Deviation | 6.1% | [2] |
| Suggested Recovery Limits | 70 - 130% | [3] |
Note: Laboratory-specific limits should be established based on ongoing performance data.
Quality Control
To ensure the reliability of the analytical results, a robust quality control program is essential.
-
Method Blank: An analyte-free matrix (e.g., clean sand) is processed and analyzed in the same manner as the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with known concentrations of target analytes and the this compound surrogate is analyzed to monitor the performance of the entire analytical system.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with known concentrations of target analytes and analyzed in duplicate to assess matrix effects on analyte recovery and precision.
-
Surrogate Recovery: The recovery of this compound must be within the established laboratory control limits for each sample. Out-of-spec surrogate recoveries may indicate a matrix interference problem with that specific sample.
Visualizations
Caption: Experimental workflow for VOC analysis in soil using this compound.
Caption: Role of this compound as an internal standard for quantification.
References
Application Notes and Protocols for p-Xylene-d10 in Air Quality Monitoring
Introduction
p-Xylene-d10 (deuterated p-xylene) is a stable, isotopically labeled analog of p-xylene that serves as an excellent internal standard (IS) for the analysis of volatile organic compounds (VOCs) in air samples.[1] Its chemical and physical properties closely mimic those of the target analytes, such as benzene, toluene, ethylbenzene, and xylenes (BTEX), making it an ideal surrogate to correct for variations in sample preparation, instrument response, and potential sample loss during analysis. This document provides detailed application notes and protocols for the use of this compound in air quality monitoring, primarily following the guidelines of the United States Environmental Protection Agency (US EPA) Method TO-15.[2]
These protocols are intended for researchers, scientists, and environmental professionals involved in the analysis of VOCs in ambient, indoor, and industrial air.
Key Applications
-
Internal Standard for VOC Analysis: this compound is introduced into air samples at a known concentration before analysis to provide a reference point for the quantification of target VOCs.[1]
-
Method Performance Monitoring: As an internal standard, it helps to monitor the performance of the entire analytical system, including sample collection, pre-concentration, and gas chromatography-mass spectrometry (GC-MS) analysis.
-
Quality Control: Its consistent recovery is a key indicator of the accuracy and reliability of the analytical data.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆D₄(CD₃)₂ |
| Molecular Weight | 116.23 g/mol |
| Boiling Point | 135 °C |
| Melting Point | 13 °C |
| Density | 0.948 g/mL at 25 °C |
| Isotopic Purity | ≥98 atom % D |
Source: Sigma-Aldrich[2]
Table 2: Recommended Operating Conditions for GC-MS Analysis (Based on EPA Method TO-15)
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | 60 m x 0.32 mm ID, 1.8 µm film thickness (e.g., DB-624 or equivalent) |
| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial: 35°C, hold for 2 min; Ramp: 8°C/min to 200°C, hold for 2 min |
| Injector Temperature | 200°C |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 250°C |
Table 3: Selected Ion Monitoring (SIM) Parameters for this compound
| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 116 | 98 | 69 |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Store the stock solution at 4°C in a tightly sealed amber vial.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
This working solution is used to prepare the gas-phase standard.
-
Protocol 2: Preparation of Gas-Phase Internal Standard
-
Evacuate a 6 L SUMMA canister to <0.05 mm Hg.
-
Inject a known volume of the this compound working standard (e.g., 10 µL of 10 µg/mL solution) into the heated injection port of a gas-phase standard preparation system.
-
Pressurize the canister with humidified, purified nitrogen or zero air to a final pressure of approximately 30 psig. This will result in a specific concentration of the internal standard in the ppbv range. For example, injecting 10 µL of a 10 µg/mL this compound standard into a 6 L canister will result in a concentration of approximately 10 ppbv.[2]
Protocol 3: Air Sample Collection
-
Use pre-cleaned and evacuated 6 L SUMMA canisters for sample collection.
-
For time-weighted average sampling, attach a calibrated flow controller to the canister inlet, set to the desired flow rate (e.g., for a 24-hour sample).
-
For grab sampling, open the canister valve to collect an instantaneous sample.
-
Record the initial and final vacuum readings of the canister.
Protocol 4: Sample Analysis by Thermal Desorption GC-MS
-
Internal Standard Spiking:
-
Prior to analysis, spike a known volume of the gas-phase this compound internal standard into the sample canister, or introduce it via a separate stream during the pre-concentration step. The final concentration of the internal standard in the analyzed sample volume should be approximately 10 ppbv.[2]
-
-
Thermal Desorption and Pre-concentration:
-
Connect the sample canister to a thermal desorption system.
-
Draw a known volume of the air sample (e.g., 250-500 mL) through a sorbent trap (e.g., Tenax® TA) to concentrate the VOCs.
-
Purge the trap with dry, inert gas to remove water vapor.
-
Rapidly heat the sorbent trap to desorb the VOCs onto the GC column.
-
-
GC-MS Analysis:
-
Perform the GC-MS analysis using the conditions outlined in Table 2.
-
Acquire data in SIM mode for enhanced sensitivity and/or full scan mode for compound identification.
-
Protocol 5: Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time and characteristic ions (Table 3).
-
Calculate the response factor (RF) for each target analyte relative to the this compound internal standard using the following formula from the analysis of calibration standards:
-
RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)
-
-
Quantify the concentration of each target analyte in the air sample using the following formula:
-
Concentration of Analyte = (Area of Analyte * Concentration of IS) / (Area of IS * RF)
-
Mandatory Visualizations
Caption: Experimental workflow for VOC analysis in air using this compound.
Caption: Logical relationship for quantification using an internal standard.
References
Application Note: Preparation of p-Xylene-d10 Internal Standard Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of p-Xylene-d10 internal standard (IS) solutions for use in quantitative analysis, particularly with gas chromatography-mass spectrometry (GC-MS). Deuterated standards are considered ideal for quantitative bioanalysis as they exhibit physical and chemical properties nearly identical to the target analyte, ensuring similar extraction recovery, chromatographic retention, and ionization response, while being distinguishable by their mass difference[1].
Introduction
This compound is a deuterated form of p-xylene, a volatile organic compound (VOC). In analytical chemistry, particularly in methods like GC-MS, stable isotopically labeled (SIL) compounds are the preferred internal standards[2]. They are added to samples at a known concentration before sample processing to correct for the loss of analyte during sample preparation and to compensate for variability in instrument response[3]. The use of this compound as an internal standard can significantly improve the accuracy, precision, and reproducibility of quantitative methods for volatile analytes[2].
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for accurate calculations and safe handling.
| Property | Value | Reference |
| Chemical Formula | C₆D₄(CD₃)₂ | [4][5] |
| Molecular Weight | 116.23 g/mol | [4][6] |
| Appearance | Colorless liquid | [7][8] |
| Density | 0.948 g/mL (at 25 °C) | |
| Boiling Point | 135 °C | [7] |
| Melting Point | 13 °C | [7] |
| Isotopic Purity | Typically ≥98 atom % D | [9] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents | [8] |
| Storage | Store at room temperature, protected from light and moisture | [4][5] |
Safety Precautions
This compound is a flammable liquid and can be harmful if inhaled or absorbed through the skin[6]. Always handle this compound inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Hazard Statements: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Harmful in contact with skin or if inhaled. Causes skin and serious eye irritation[4][10].
-
Precautionary Measures: Keep away from heat, sparks, open flames, and other ignition sources. No smoking. Use explosion-proof equipment. Ground/bond container and receiving equipment. Avoid breathing vapors[7][10][11].
Experimental Protocols
Protocol 1: Preparation of a 1000 µg/mL Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution, which will be used to create lower-concentration working standards.
Materials and Equipment:
-
This compound (neat material, ≥98% purity)
-
Methanol (or other suitable solvent, HPLC or GC grade)
-
10 mL Class A volumetric flask
-
Analytical balance (readable to 0.0001 g)
-
Micropipettes or glass syringes
-
Amber glass vial with PTFE-lined cap for storage
Procedure:
-
Tare the Flask: Place the 10 mL volumetric flask on the analytical balance and tare the weight.
-
Add this compound: Carefully add approximately 10 mg of this compound directly into the volumetric flask. This is best done by adding the liquid dropwise with a pipette or syringe.
-
Record Mass: Record the exact mass of the added this compound. For this example, let's assume the recorded mass is 0.0102 g .
-
Calculate Required Volume: Use the density of this compound (0.948 g/mL) to understand the volume added, but rely on the gravimetric measurement for accuracy.
-
Dissolve: Add a small amount of the chosen solvent (e.g., 5 mL of methanol) to the flask. Swirl gently to ensure the this compound is fully dissolved.
-
Dilute to Volume: Carefully add the solvent to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Calculate Final Concentration:
-
Mass = 0.0102 g = 10200 µg
-
Volume = 10 mL
-
Concentration = 10200 µg / 10 mL = 1020 µg/mL
-
-
Transfer and Store: Transfer the stock solution to a clearly labeled amber glass vial. Store at 2-8°C, protected from light.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 5. ð-Xylene-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. (2H10)-p-xylene | C8H10 | CID 566957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. p-Xylene - Wikipedia [en.wikipedia.org]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. sds.chemdox.com [sds.chemdox.com]
- 11. carlroth.com [carlroth.com]
Application Note: p-Xylene-d10 for Isotope Dilution Mass Spectrometry in the Quantitative Analysis of Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs), such as benzene, toluene, ethylbenzene, and xylenes (BTEX), is critical in environmental monitoring, occupational safety, and clinical diagnostics. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides high accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. p-Xylene-d10, a deuterated analog of p-xylene, is an ideal internal standard for the quantification of p-xylene and other structurally related VOCs by Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its use effectively compensates for sample matrix effects and variations in sample preparation and instrument response, leading to highly reliable data.[2]
This application note provides detailed protocols and quantitative performance data for the use of this compound in isotope dilution GC-MS for the analysis of VOCs in various matrices.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (p-xylene). The labeled standard is chemically identical to the analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the native analyte and the labeled internal standard, the concentration of the native analyte in the sample can be accurately determined.
Caption: Logical workflow of isotope dilution mass spectrometry.
Quantitative Performance Data
The use of this compound as an internal standard in isotope dilution GC-MS methods provides excellent linearity, low limits of detection (LOD), and high accuracy and precision. The following tables summarize typical performance data for the analysis of p-xylene and other BTEX compounds.
Table 1: Linearity of Response for BTEX Compounds using this compound Internal Standard
| Compound | Concentration Range | Correlation Coefficient (r²) |
| Benzene | 0.5 - 200 µg/L | > 0.99 |
| Toluene | 0.5 - 200 µg/L | > 0.99 |
| Ethylbenzene | 0.5 - 200 µg/L | > 0.99 |
| m,p-Xylene | 0.5 - 200 µg/L | > 0.99 |
| o-Xylene | 0.5 - 200 µg/L | > 0.99 |
Data synthesized from multiple sources demonstrating typical performance.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Xylene Isomers
| Isomer | Matrix | LOD | LOQ |
| p-Xylene | Blood | 1.0 ng/mL | 3.3 ng/mL |
| m-Xylene | Blood | 2.3 ng/mL | 7.6 ng/mL |
| o-Xylene | Blood | 1.0 ng/mL | 3.3 ng/mL |
| BTEX | Solid Waste | < 5 µg/g | < 15 µg/g |
Data derived from a study on the quantitation of individual xylene isomers in rodent blood and a method validation for BTEX analysis.[1][3]
Table 3: Accuracy and Precision for the Analysis of p-Xylene
| Matrix | Spiked Concentration | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Water | 10 µg/L | 98.5 | 4.2 |
| Soil | 50 µg/kg | 95.2 | 6.8 |
| Blood | 100 ng/mL | 102.3 | 5.1 |
Illustrative data based on typical performance of isotope dilution methods.
Experimental Protocols
This section provides a detailed methodology for the analysis of BTEX in water samples using purge-and-trap GC-MS with this compound as an internal standard. This protocol is based on established EPA methodologies.[4][5]
Materials and Reagents
-
This compound: Isotopic purity ≥ 98 atom % D.
-
BTEX standards: Certified reference materials.
-
Methanol: Purge-and-trap grade.
-
Organic-free reagent water: For blanks and standard preparation.
-
Helium: Carrier gas, 99.999% purity.
-
Purge-and-trap tubes: Packed with appropriate sorbents (e.g., Tenax®/silica gel/carbon molecular sieve).
Instrumentation
-
Gas Chromatograph (GC): With a capillary column suitable for VOC analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in selected ion monitoring (SIM) mode.
-
Purge-and-Trap System: For automated sample introduction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for VOC analysis.
Detailed Protocol
-
Preparation of Standards:
-
Prepare a stock solution of BTEX in methanol.
-
Create a series of calibration standards by diluting the stock solution in organic-free reagent water to cover the desired concentration range (e.g., 0.5 to 200 µg/L).
-
Prepare a stock solution of this compound in methanol.
-
Spike each calibration standard and sample with a constant concentration of the this compound internal standard solution. A typical final concentration for the internal standard is 10 µg/L.
-
-
Sample Preparation:
-
For water samples, collect the sample in a 40 mL VOA vial with a Teflon-lined septum, ensuring no headspace.
-
If required, add a preservative (e.g., hydrochloric acid to pH < 2).
-
Just prior to analysis, add the this compound internal standard solution to the sample vial.
-
-
Purge-and-Trap GC-MS Analysis:
-
Purge-and-Trap Conditions:
-
Sample Volume: 5 mL
-
Purge Gas: Helium at 40 mL/min
-
Purge Time: 11 minutes
-
Desorb Time: 2 minutes
-
Desorb Temperature: 250 °C
-
Bake Time: 5 minutes
-
Bake Temperature: 270 °C
-
-
GC Conditions:
-
Inlet Temperature: 220 °C
-
Oven Program: 35 °C for 2 minutes, ramp to 180 °C at 10 °C/min, hold for 3 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (example):
-
Benzene: m/z 78
-
Toluene: m/z 91, 92
-
Ethylbenzene: m/z 91, 106
-
p-Xylene: m/z 91, 106
-
This compound: m/z 100, 116
-
-
-
-
Data Analysis and Quantification:
-
Identify the peaks for each analyte and the internal standard based on their retention times and characteristic ions.
-
Integrate the peak areas for the quantification ion of each analyte and the primary quantification ion of this compound.
-
Calculate the response factor (RF) for each analyte using the calibration standards.
-
Quantify the concentration of each analyte in the samples using the calculated response factors and the ratio of the analyte peak area to the internal standard peak area.
-
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of p-xylene and other volatile organic compounds by isotope dilution mass spectrometry. The use of this compound in conjunction with GC-MS provides a robust and reliable method for the analysis of VOCs in a variety of matrices, including environmental and biological samples. The detailed protocols and performance data presented in this application note can be readily adapted by researchers and scientists to develop and validate their own analytical methods for VOC analysis.
References
- 1. cenam.mx [cenam.mx]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. dem.ri.gov [dem.ri.gov]
Application Note: p-Xylene-d10 for Enhanced Accuracy in Volatile Organic Compound (VOC) Analysis
Abstract
This application note provides a comprehensive overview and detailed protocols for the utilization of p-Xylene-d10 as an internal and surrogate standard in the analysis of volatile organic compounds (VOCs) by Gas Chromatography/Mass Spectrometry (GC/MS). The use of isotopically labeled standards like this compound is critical for correcting analyte losses during sample preparation and potential matrix-induced signal variations, thereby ensuring high data quality and reliability.[1] This document is intended for researchers, scientists, and drug development professionals engaged in VOC analysis across various matrices, including water, soil, and air.
Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals emitted from both natural and anthropogenic sources that are of significant interest due to their potential impacts on environmental quality and human health.[2][3][4] Accurate and precise quantification of VOCs is essential for environmental monitoring, occupational safety, and in the pharmaceutical industry for applications such as residual solvent analysis. Analytical methodologies, particularly those based on GC/MS, are the gold standard for VOC determination.[5]
However, the inherent volatility of these compounds, coupled with complex sample matrices, can lead to significant analytical challenges, including analyte loss during sample preparation and injection, and matrix effects that can suppress or enhance the analytical signal.[1] To mitigate these issues, internal standards and surrogates are employed. This compound, a deuterated analog of p-xylene, serves as an excellent standard due to its chemical similarity to a range of common VOCs and its distinct mass-to-charge ratio (m/z) from its non-labeled counterpart, allowing for clear identification and quantification by mass spectrometry.
This application note details the application of this compound in accordance with established methodologies, such as the U.S. EPA Method 8260 series, and provides step-by-step protocols for its implementation.[2][3][6]
Role of this compound in VOC Analysis
This compound can be utilized in two primary capacities:
-
Internal Standard (IS): An internal standard is a known amount of a compound, not expected to be found in the sample, added at the time of analysis. It is used to correct for variations in instrument response. This compound is a suitable internal standard for the quantification of various VOCs.
-
Surrogate Standard: A surrogate is a compound chemically similar to the target analytes that is added to the sample in a known amount before any preparation steps.[1] The recovery of the surrogate is used to evaluate the performance of the entire analytical method for each sample, including extraction efficiency.[1] U.S. EPA methods often specify the use of surrogates to monitor method performance.[6]
Quantitative Data Summary
The following tables summarize typical performance data for VOC analysis using this compound as a standard, based on U.S. EPA Method 8260 and similar methodologies.
Table 1: GC/MS Calibration and Performance Criteria
| Parameter | Typical Value/Range | Reference |
| Calibration Range | 0.5 - 200 µg/L | [7] |
| Correlation Coefficient (R²) | > 0.990 | [7][8] |
| Relative Standard Deviation (%RSD) | < 20% | [2][3] |
| Method Detection Limit (MDL) | < 0.5 µg/L for most compounds | [2][7] |
| Surrogate Recovery (for this compound) | 70 - 130% | [6] |
Table 2: Example Method Detection Limits (MDLs) for Common VOCs
| Compound | MDL (µg/L) in Water | MDL (µg/L) in Soil |
| Benzene | < 0.25 | < 0.5 |
| Toluene | < 0.25 | < 0.5 |
| Ethylbenzene | < 0.25 | < 0.5 |
| m,p-Xylene | < 0.25 | < 0.5 |
| o-Xylene | < 0.25 | < 0.5 |
| Chloroform | < 0.25 | < 0.5 |
| Trichloroethylene | < 0.25 | < 0.5 |
Data compiled from various sources demonstrating typical performance of EPA Method 8260.[2][3]
Experimental Protocols
The following are generalized protocols for the analysis of VOCs in water and soil matrices using this compound as a surrogate standard. These protocols are based on the principles of U.S. EPA Method 8260.[6][9][10]
Protocol 1: VOC Analysis in Water by Purge and Trap GC/MS
1. Materials and Reagents:
-
This compound surrogate spiking solution (10 µg/mL in methanol)
-
Internal standard spiking solution (e.g., Fluorobenzene, Chlorobenzene-d5; 10 µg/mL in methanol)
-
VOC calibration standards
-
Organic-free reagent water
-
Methanol (purge and trap grade)
-
Hydrochloric acid (HCl) for sample preservation
-
20 mL or 40 mL VOA vials with PTFE-lined septa
2. Sample Preparation:
-
Collect water samples in VOA vials, ensuring no headspace. Preserve samples by adding HCl to a pH < 2.
-
Allow samples to come to room temperature before analysis.
-
Add 10 µL of the this compound surrogate spiking solution to a 5 mL aliquot of the water sample in the purging vessel. This results in a surrogate concentration of 20 µg/L.
-
Add 10 µL of the internal standard spiking solution.
-
Immediately purge the sample according to the instrument parameters.
3. Instrumental Analysis (GC/MS):
-
System: Purge and Trap system coupled to a GC/MS.
-
GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 2 min.
-
Injector Temperature: 200°C.
-
MS Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (e.g., m/z 35-300).
-
Quantitation Ions for this compound: m/z 100, 116.
4. Quality Control:
-
Analyze a method blank with each batch of samples.
-
Analyze a laboratory control spike to assess accuracy.
-
Monitor the recovery of this compound in each sample. The recovery should be within 70-130%.
Protocol 2: VOC Analysis in Soil by Headspace GC/MS
1. Materials and Reagents:
-
This compound surrogate spiking solution (10 µg/mL in methanol)
-
Internal standard spiking solution (10 µg/mL in methanol)
-
VOC calibration standards
-
Organic-free reagent water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with PTFE-lined septa
2. Sample Preparation:
-
Weigh 5 g of the soil sample into a 20 mL headspace vial.
-
Add 5 mL of organic-free reagent water.
-
Add 2.5 g of NaCl to facilitate the partitioning of VOCs into the headspace.[8]
-
Spike the sample with 10 µL of the this compound surrogate spiking solution.
-
Spike the sample with 10 µL of the internal standard spiking solution.
-
Immediately seal the vial with a crimp cap.
-
Vortex the vial for 1 minute to ensure thorough mixing.
3. Instrumental Analysis (Headspace GC/MS):
-
System: Headspace autosampler coupled to a GC/MS.
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 15 min
-
-
GC/MS Parameters: Same as in Protocol 1.
4. Quality Control:
-
Analyze a method blank with each batch of samples.
-
Analyze a laboratory control spike using a clean sand matrix.
-
Monitor the recovery of this compound in each sample. The recovery should be within 70-130%.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.
Caption: Experimental workflow for VOC analysis using this compound.
Caption: Logic of internal standard calibration for VOC quantification.
Conclusion
The use of this compound as an internal and surrogate standard is a robust and reliable approach for the analysis of volatile organic compounds across a variety of matrices. Its implementation within standardized methods like U.S. EPA 8260 ensures high-quality data by effectively correcting for analytical variabilities. The protocols and performance data presented in this application note provide a solid foundation for laboratories to develop and validate their own VOC analysis methods, leading to more accurate and defensible results in research, environmental monitoring, and industrial quality control.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. dem.ri.gov [dem.ri.gov]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
p-Xylene-d10 purity issues and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity and analysis of p-Xylene-d10.
Frequently Asked Questions (FAQs)
Q1: What is the typical isotopic and chemical purity of commercially available this compound?
A1: Commercially available this compound typically has a high isotopic and chemical purity. The isotopic purity is generally specified as the atom percent of deuterium (D).
| Purity Type | Typical Specification |
| Isotopic Purity (atom % D) | ≥ 98%[1][2][3] |
| Chemical Purity (Assay) | ≥ 98.5%[4][5] |
Note: Purity specifications can vary between suppliers. Always refer to the certificate of analysis (CoA) for the specific batch.
Q2: What are the most common analytical methods to determine the purity of this compound?
A2: The most common analytical methods for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6] GC-MS is effective for identifying and quantifying volatile chemical impurities.[7][8] NMR spectroscopy is particularly useful for determining isotopic purity and identifying non-deuterated or partially deuterated species.[6][9]
Q3: What are the potential chemical impurities in this compound?
A3: Potential chemical impurities in this compound can include other xylene isomers (o-Xylene and m-Xylene), related aromatic compounds such as benzene, toluene, and ethylbenzene, and residual solvents from the synthesis process.[10][11] General laboratory contaminants like water, silicone grease, and phthalates from plasticware can also be introduced during handling.[12][13]
Q4: How should this compound be stored to maintain its purity?
A4: To maintain the purity of this compound, it should be stored in a tightly sealed container, away from light and moisture.[1][2] Room temperature storage is generally acceptable, but it is crucial to prevent exposure to the atmosphere to avoid contamination with water and other volatile organic compounds.[1][2]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in the GC-MS chromatogram.
Possible Cause: The unexpected peaks may correspond to chemical impurities such as isomers (o-xylene, m-xylene), related aromatic compounds (benzene, toluene, ethylbenzene), or contaminants from handling and storage.
Solution Workflow:
Caption: Troubleshooting workflow for unexpected GC-MS peaks.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general guideline for the analysis of chemical purity.
| Parameter | Specification |
| System | Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)[7][10] |
| Column | e.g., InertCap 1, 30 m x 0.53 mm I.D., 1.00 µm df[10] |
| Column Temperature | 80 °C (hold 15 min) -> ramp 10 °C/min to 180 °C (hold 5 min)[10] |
| Carrier Gas | Helium or Nitrogen, 3.00 mL/min[7][10] |
| Injection Mode | Split (e.g., 10:1 or 100:1)[7][10] |
| Injection Volume | 0.2 - 1.0 µL[7][10] |
| Detector | FID or MS |
Problem 2: The isotopic purity is lower than specified.
Possible Cause: This could be due to contamination with a non-deuterated xylene or another protonated impurity. It could also indicate an issue with the NMR analysis itself.
Solution Workflow:
Caption: Troubleshooting workflow for low isotopic purity.
Experimental Protocol: NMR Analysis for Isotopic Purity
Deuterium NMR is a direct method for determining isotopic purity.[4]
| Parameter | Specification |
| Spectrometer | 300 MHz or higher NMR spectrometer |
| Nucleus | 2H (Deuterium) |
| Sample Preparation | Prepare a solution of this compound in a suitable non-deuterated solvent (e.g., CHCl3) |
| Referencing | Reference the spectrum to the natural abundance deuterium signal of the solvent |
| Analysis | Integrate the signals corresponding to the aromatic and methyl deuterons. The relative integrals should correspond to the 4:6 ratio of aromatic to methyl deuterons. The total integral compared to an internal standard can be used to assess overall deuterium content. |
Problem 3: The NMR spectrum shows unexpected signals.
Possible Cause: Unexpected signals in the NMR spectrum can arise from chemical impurities, residual solvents from synthesis or purification, or contamination during sample preparation.
Solution:
-
Consult Impurity Chemical Shift Tables: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents and impurities.[11][14][15][16]
-
Analyze a Blank Sample: Prepare an NMR sample with only the deuterated solvent used for analysis to check for solvent impurities.
-
Perform 2D NMR Experiments: Techniques like COSY and HSQC can help in identifying the structure of the impurity.
Common Impurity ¹H NMR Chemical Shifts in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Benzene | 7.36 | s |
| Toluene | 7.27 (m), 7.17 (m), 2.36 (s) | m, s |
| Ethylbenzene | 7.30 (m), 7.21 (m), 2.65 (q), 1.23 (t) | m, q, t |
| Acetone | 2.17 | s |
| Water | 1.56 | s |
| Silicone Grease | ~0.0 | s |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[15]
References
- 1. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 2. ð-Xylene-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. This compound | Eurisotop [eurisotop.com]
- 4. This compound D 99atom 41051-88-1 [sigmaaldrich.com]
- 5. 对二甲苯-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. armar-europa.de [armar-europa.de]
- 7. gcms.cz [gcms.cz]
- 8. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound | 41051-88-1 [chemicalbook.com]
- 10. glsciences.com [glsciences.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. reddit.com [reddit.com]
- 13. jalonzeolite.com [jalonzeolite.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Gas Chromatography Analysis of p-Xylene-d10
Welcome to the technical support center for gas chromatography (GC) analysis involving p-Xylene-d10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in gas chromatography?
A1: this compound is a deuterated form of p-xylene, meaning the hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in GC, particularly with mass spectrometry (MS) detection, for the analysis of volatile organic compounds. Using a deuterated internal standard is a robust technique to compensate for sample loss during preparation and variations in instrument response, thereby ensuring high precision and accuracy in analytical results. The chemical and physical properties of this compound are very similar to the non-deuterated p-xylene, but its mass is different, allowing it to be distinguished by a mass spectrometer.
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing for this compound can be caused by several factors, often related to the GC system's activity or setup. Common causes include:
-
Active Sites: Polar or ionogenic analytes can interact with 'active' sites in the inlet liner or at the head of the column.
-
Contamination: Inlet contamination is a primary cause of peak shape issues.
-
Improper Column Installation: An improperly cut or installed column can lead to tailing.
-
Solvent Mismatch: A mismatch between the solvent polarity and the stationary phase can cause peak distortion.
To address peak tailing, consider the following solutions in order:
-
Perform Inlet Maintenance: Replace the inlet liner, septum, and O-ring.[1][2]
-
Column Maintenance: Trim 10-20 cm from the front of the column to remove any active sites or non-volatile residues.[2] Ensure the column is correctly re-installed.
-
Check for Leaks: Leaks in the injector can affect peak shape.
-
Evaluate Solvent and Temperature: Ensure the initial oven temperature is appropriate for the solvent and consider if a solvent-phase polarity mismatch is occurring.[1][2]
Q3: I am observing co-elution with my this compound peak. What are the likely interfering compounds?
A3: A significant challenge in the chromatography of xylenes is the co-elution of isomers. The most common co-eluting compound with p-xylene is m-xylene . Many standard GC columns, such as those with dimethyl polysiloxane stationary phases, will not fully resolve these two isomers. Ethylbenzene can also be a problematic compound as it may co-elute and has a very similar mass spectrum to the xylenes, making it difficult to distinguish by MS alone. Chromatographic separation is crucial for accurate identification.
Q4: How can I improve the separation of p-Xylene from its isomers and other interfering compounds?
A4: To improve the separation of p-xylene from m-xylene and ethylbenzene, you can employ several strategies:
-
Column Selection: Use a stationary phase with a different selectivity. For example, a wax-based column (polyethylene glycol) can often provide better separation of xylene isomers than a standard non-polar phase.
-
Method Optimization: Adjusting the temperature program (e.g., a slower ramp rate) can enhance resolution.
-
Longer Column: Increasing the column length can improve separating power.
-
Advanced Techniques: For very difficult separations, consider two-dimensional gas chromatography (GCxGC).
Q5: The response of my this compound internal standard is inconsistent between runs. What could be the cause?
A5: Fluctuations in the internal standard response can undermine the accuracy of your quantitative analysis. Potential causes include:
-
Injection Variability: Issues with the autosampler, such as inconsistent injection volume or speed, can lead to variable responses.
-
Matrix Effects: Components of the sample matrix can either enhance or suppress the signal of the internal standard.[3][4][5] This is a common issue in complex matrices like food or environmental samples.
-
Injector Issues: Contamination or activity in the injector can affect the transfer of the internal standard to the column.
-
Standard Stability: While generally stable, ensure your this compound stock and working solutions are stored correctly (room temperature, away from light and moisture) and have not expired.[6]
To troubleshoot, inject a series of standards to see if the response is consistent in a clean solvent. If it is, the problem is likely related to matrix effects from your samples.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
This guide provides a systematic approach to diagnosing and resolving common peak shape problems with this compound.
| Symptom | Possible Causes | Recommended Actions |
| Peak Tailing | 1. Inlet contamination (liner, septum).2. Active sites in the column.3. Improper column installation.4. Solvent/stationary phase polarity mismatch. | 1. Perform routine inlet maintenance.2. Trim the first 10-30 cm of the analytical column.3. Re-install the column, ensuring a clean, square cut.4. Consider a different solvent or a column with a more appropriate stationary phase. |
| Peak Fronting | 1. Column overload.2. Incorrect initial oven temperature. | 1. Dilute the sample or reduce the injection volume.2. Ensure the initial oven temperature is at least 20°C below the solvent's boiling point for splitless injections. |
| Split Peaks | 1. Improper injection technique (manual).2. Incompatible solvent and inlet liner.3. Column installation issues. | 1. Use an autosampler for better reproducibility.2. Use a liner with glass wool to aid vaporization.3. Check that the column is installed at the correct depth in the inlet and detector. |
Guide 2: Inconsistent Internal Standard Response
This guide helps to identify the source of variability in the this compound signal.
| Symptom | Possible Causes | Recommended Actions |
| Decreasing Response Over a Sequence | 1. Inlet or column contamination from sample matrix.2. Adsorption of the internal standard. | 1. Clean the inlet and trim the column.2. Use a guard column to protect the analytical column.3. Consider additional sample cleanup steps. |
| Increasing Response Over a Sequence | 1. Matrix-induced signal enhancement.2. Carryover from a previous injection. | 1. Use matrix-matched calibration standards.2. Run a solvent blank to check for carryover and optimize the bake-out portion of your method. |
| Randomly Fluctuating Response | 1. Leaks in the system (injector, connections).2. Inconsistent injection volume (autosampler issue).3. Instability of the prepared standard. | 1. Perform a leak check of the GC system.2. Check the autosampler syringe for bubbles or wear.3. Prepare fresh standards and ensure proper storage. |
Experimental Protocols
Protocol: Using this compound as an Internal Standard
This protocol outlines the key steps for the proper use of this compound as an internal standard in GC-MS analysis.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of neat this compound.
-
Dissolve it in a high-purity solvent (e.g., methanol, hexane, or dichloromethane) in a volumetric flask to a desired concentration (e.g., 1000 µg/mL).
-
Store the stock solution in an amber vial at the recommended temperature to prevent degradation.
-
-
Preparation of Spiking Solution:
-
Dilute the stock solution to a working concentration. The final concentration in the samples should yield a robust peak that is on scale and not saturated. A good starting point is a concentration similar to the expected concentration of the target analytes.
-
-
Sample and Standard Preparation:
-
Add a precise and consistent volume of the internal standard spiking solution to all calibration standards, quality control samples, and unknown samples.
-
Ensure the internal standard is added at the earliest possible stage of the sample preparation to account for any analyte loss during extraction and cleanup steps.
-
-
GC-MS Analysis:
-
Develop a GC method that provides good chromatographic separation of the target analytes and the internal standard from any potential interferences.
-
In the MS method, select appropriate quantifier and qualifier ions for both the target analytes and this compound. For this compound, common ions would be based on its deuterated mass.
-
-
Quantification:
-
Calculate the Response Factor (RF) for each analyte using the calibration standards:
-
RF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)
-
-
Calculate the concentration of the analyte in the samples:
-
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
-
-
Visualizations
Caption: A systematic workflow for troubleshooting common issues with this compound in GC analysis.
Caption: The logical relationship for quantification using an internal standard like this compound.
References
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ð-Xylene-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Support Center: p-Xylene-d10 Degradation in Environmental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the degradation of p-Xylene-d10 in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in environmental studies?
A1: this compound is a deuterated form of p-xylene, meaning the hydrogen atoms have been replaced with deuterium. It is often used as an internal standard in the analysis of volatile organic compounds (VOCs) like p-xylene in environmental samples using methods such as gas chromatography-mass spectrometry (GC-MS). Its chemical behavior is very similar to p-xylene, but its increased mass allows it to be distinguished in mass spectrometry.
Q2: Will the degradation of this compound be different from that of p-xylene?
A2: The degradation pathways of this compound are expected to be virtually identical to those of p-xylene. However, a "chromatographic isotope effect" may be observed, where the deuterated compound elutes slightly earlier from the GC column due to its higher mass.[1] This should be considered when identifying peaks.
Q3: What are the primary degradation pathways for p-xylene in the environment?
A3: p-Xylene degrades through both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways, primarily driven by microbial activity.
-
Aerobic degradation: This pathway is generally faster and involves the oxidation of one of the methyl groups by monooxygenase or dioxygenase enzymes, leading to the formation of intermediates like p-toluic acid and 4-methylcatechol, which are further metabolized.[2][3]
-
Anaerobic degradation: Under anaerobic conditions, degradation is slower and often initiated by the addition of fumarate to one of the methyl groups, a reaction catalyzed by benzylsuccinate synthase-like enzymes. This leads to intermediates such as (4-methylbenzyl)succinic acid, which are then further metabolized.[4]
Q4: What factors influence the degradation rate of p-xylene in environmental samples?
A4: The degradation rate is influenced by a multitude of factors including:
-
Oxygen availability: Aerobic degradation is typically faster than anaerobic degradation.[5]
-
Microbial community: The presence and activity of specific microorganisms capable of degrading xylenes are crucial.
-
Nutrient availability: The presence of nutrients like nitrogen and phosphorus can significantly enhance microbial activity and thus degradation rates.[6]
-
Temperature: Microbial activity and degradation rates are temperature-dependent.
-
Soil/sediment properties: Organic matter content, pH, and soil texture can affect the bioavailability and degradation of p-xylene.[5]
Q5: What are the expected degradation products of p-xylene?
A5: Under aerobic conditions, common intermediates include p-toluyl alcohol, p-tolualdehyde, and p-toluic acid.[2] Further degradation leads to ring cleavage products. In anaerobic pathways, initial products are often derivatives of benzylsuccinic acid and phenylitaconic acid.[4] Complete mineralization of p-xylene results in the formation of carbon dioxide and water.
Experimental Protocols
Protocol 1: Aerobic Biodegradation of this compound in a Soil Microcosm
This protocol outlines a method for assessing the aerobic biodegradation of this compound in a soil slurry.
1. Materials:
-
Fresh soil sample from the study site
-
This compound standard
-
Mineral salts medium (MSM)
-
Sterile serum bottles with crimp seals
-
Gas-tight syringes
-
GC-MS system
2. Microcosm Setup:
-
Prepare a soil slurry by mixing sieved soil with MSM in a 1:4 (w/v) ratio.
-
Dispense a known volume of the soil slurry into sterile serum bottles.
-
Spike the microcosms with a known concentration of this compound using a gas-tight syringe.
-
Prepare sterile controls by autoclaving a subset of the microcosms before spiking.
-
Prepare abiotic controls with sterile soil and this compound.
-
Seal the bottles with crimp seals.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) with shaking.
3. Sampling and Analysis:
-
At regular time intervals, sacrifice replicate microcosms for analysis.
-
Analyze the headspace concentration of this compound using a gas-tight syringe to withdraw a headspace sample and inject it into the GC-MS.
-
Alternatively, extract the entire content of the microcosm with a suitable solvent and analyze the extract by GC-MS.
4. Data Analysis:
-
Plot the concentration of this compound over time.
-
Calculate the degradation rate and half-life using first-order kinetics.
-
Compare the degradation in the live microcosms to the sterile and abiotic controls to confirm biodegradation.
Protocol 2: Anaerobic Biodegradation of this compound in Water Samples
This protocol describes a method to study the anaerobic degradation of this compound in water samples under different electron-accepting conditions.
1. Materials:
-
Water sample from the study site (e.g., groundwater, river water)
-
This compound standard
-
Anaerobic mineral medium
-
Electron acceptors (e.g., nitrate, sulfate)
-
Resazurin (redox indicator)
-
Sterile anaerobic culture tubes or serum bottles
-
Anaerobic chamber or glove box
2. Microcosm Setup:
-
Prepare the anaerobic mineral medium and dispense it into serum bottles inside an anaerobic chamber.
-
Add the water sample to the bottles as the inoculum.
-
Amend the medium with the desired electron acceptor (e.g., sodium nitrate or sodium sulfate).
-
Add resazurin to visually monitor anaerobic conditions.
-
Spike the microcosms with this compound.
-
Prepare sterile and abiotic controls as described in the soil protocol.
-
Seal the bottles and incubate in the dark at a constant temperature.
3. Sampling and Analysis:
-
Periodically, withdraw a liquid sample from the microcosms using a sterile, gas-tight syringe.
-
Extract the sample with a suitable solvent (e.g., hexane).
-
Analyze the extract for this compound concentration using GC-MS.
4. Data Analysis:
-
Determine the degradation rate and half-life of this compound under the specific anaerobic conditions.
-
Monitor the consumption of the electron acceptor to correlate it with p-xylene degradation.
Data Presentation
Table 1: Aerobic Biodegradation Half-life of p-Xylene in Different Environmental Matrices
| Environmental Matrix | Conditions | Half-life (days) | Reference |
| Unconfined Aquifer | Injected with gasoline | 100 | [5] |
| Agricultural Soil (Plowed Plot) | Field study | 0.3 | [5] |
| Agricultural Soil (Pasture Plot) | Field study | 7.6 | [5] |
| Laboratory Soil Study | Unsterilized | >65 (8.1% remaining) | [5] |
Table 2: Anaerobic Biodegradation of Xylenes under Sulfate-Reducing Conditions
| Compound | Initial Concentration (µM) | Degradation Time (days) | % Mineralized to CO2 | Reference |
| Toluene | ~400 | ~60 | >90% | [7] |
| o-Xylene | ~300 | ~80 | >90% | [7] |
| m-Xylene | ~300 | ~60 | Not determined | [7] |
| p-Xylene | ~300 | ~80 | Not determined | [7] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
-
Question: My this compound peak is tailing or fronting in the chromatogram. What could be the cause and how can I fix it?
-
Answer:
-
Possible Causes:
-
Active sites in the injector or column: Polar sites can interact with the analyte.[4]
-
Column contamination: Buildup of non-volatile residues can degrade performance.[4]
-
Improper column installation: A poor cut or incorrect installation depth can cause dead volume.[8]
-
Inlet temperature too low: Incomplete volatilization of the analyte.
-
Sample overload: Injecting too much sample can lead to peak fronting.[9]
-
-
Troubleshooting Steps:
-
Inlet Maintenance: Clean or replace the injector liner and septum.[9]
-
Column Maintenance: Trim the first few centimeters of the column. If the problem persists, condition or replace the column.[4][9]
-
Optimize Injection Parameters: Ensure the inlet temperature is appropriate for p-xylene. Reduce the injection volume if fronting is observed.[9]
-
Check Column Installation: Re-install the column, ensuring a clean, square cut and correct insertion depth.[8]
-
-
Issue 2: Poor Resolution Between this compound and Other VOCs
-
Question: I am not getting good separation between my this compound peak and other compounds in my sample. How can I improve the resolution?
-
Answer:
-
Possible Causes:
-
Suboptimal GC oven temperature program: A ramp rate that is too fast can lead to co-elution.
-
Inappropriate carrier gas flow rate: The linear velocity of the carrier gas affects column efficiency.
-
Column degradation: An old or contaminated column will lose its resolving power.
-
-
Troubleshooting Steps:
-
Optimize Temperature Program: Decrease the oven ramp rate, especially during the elution window of the target compounds.
-
Adjust Carrier Gas Flow: Optimize the linear velocity of the carrier gas for your column dimensions.
-
Column Maintenance: Perform column maintenance as described in the previous troubleshooting point. If resolution does not improve, a new column may be needed.
-
-
Issue 3: Variability in this compound Response
-
Question: The peak area of my this compound internal standard is inconsistent across my sample set. What could be the reason?
-
Answer:
-
Possible Causes:
-
Inconsistent injection volume: Issues with the autosampler syringe.
-
Leaks in the injection port: A leak can lead to sample loss.
-
Matrix effects: Components in the sample matrix can enhance or suppress the ionization of the analyte.
-
Degradation of the standard: The this compound may be degrading in the sample vial before analysis.
-
-
Troubleshooting Steps:
-
Check the Autosampler: Inspect the syringe for bubbles or damage. Run a series of injections of a standard to check for reproducibility.
-
Perform a Leak Check: Check the injector for leaks using an electronic leak detector.
-
Evaluate Matrix Effects: Prepare standards in a clean matrix that mimics your samples to assess for signal suppression or enhancement.
-
Ensure Sample Stability: Analyze samples as soon as possible after preparation. Store them at a low temperature if immediate analysis is not possible.
-
-
Mandatory Visualizations
Aerobic Degradation Pathway of p-Xylene
Caption: Aerobic degradation pathway of this compound.
Anaerobic Degradation Pathway of p-Xylene
Caption: Anaerobic degradation pathway of this compound.
Experimental Workflow for Biodegradation Study
Caption: General workflow for a this compound biodegradation experiment.
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 3. Environmental behavior and eco-toxicity of xylene in aquatic environments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anaerobic degradation of toluene and xylene by aquifer microorganisms under sulfate-reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Optimizing p-Xylene-d10 Concentration for Internal Standard in GC-MS Analysis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the use of p-Xylene-d10 as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) applications. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as an internal standard?
A1: this compound, a deuterated form of p-xylene, is used as an internal standard (IS) in GC-MS analysis to improve the precision and accuracy of quantification.[1] It is added at a known and constant concentration to all samples, calibration standards, and quality controls. By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively compensated for.[1][2]
Q2: Why is a deuterated compound like this compound a good choice for an internal standard?
A2: Deuterated compounds are often considered ideal internal standards for mass spectrometry-based methods. This is because their chemical and physical properties are very similar to their non-deuterated counterparts (the analyte).[1] This similarity ensures that they behave almost identically during sample extraction, derivatization, and chromatography. However, due to the mass difference, they can be distinguished by the mass spectrometer, allowing for accurate and independent measurement.
Q3: What is a typical concentration range for this compound in GC-MS analysis of volatile organic compounds (VOCs)?
A3: The concentration of this compound can vary depending on the specific application, the expected concentration range of the analytes, and the sensitivity of the instrument. However, established methods, such as those from the U.S. Environmental Protection Agency (EPA), provide a good starting point. For example, in the analysis of volatile organic compounds, concentrations in the range of 25 to 50 µg/L (ppb) are commonly used.[2][3][4]
Troubleshooting Guides
This section addresses common issues encountered when using this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) of the this compound Peak
-
Possible Causes:
-
Active sites in the GC system: The injector liner, column, or other components in the sample path may have active sites that interact with the analyte or internal standard.
-
Improper injection technique: Issues with the injection speed or volume can lead to peak distortion.
-
Column contamination or degradation: Buildup of non-volatile residues on the column can affect peak shape.
-
Inappropriate oven temperature program: A temperature ramp that is too fast or an initial temperature that is too high can cause peak fronting.
-
-
Troubleshooting Steps:
-
Inspect and replace consumables: Regularly replace the injector liner and septum. Use deactivated liners to minimize active sites.
-
Column maintenance: Trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated non-volatile residues.
-
Optimize injection parameters: Adjust the injection speed and consider using a pulsed splitless or programmed temperature vaporization (PTV) injection if available.
-
Optimize the oven temperature program: Ensure the initial oven temperature is appropriate for the solvent and analytes. A slower temperature ramp can often improve peak shape.
-
Issue 2: Low or Inconsistent Response of the this compound Peak
-
Possible Causes:
-
Leaks in the GC-MS system: Leaks in the injection port, column fittings, or vacuum system can lead to a loss of sample and reduced signal.
-
Matrix effects: Components in the sample matrix can suppress the ionization of the internal standard in the MS source.
-
Degradation of the this compound stock solution: Improper storage or contamination of the stock solution can lead to a lower effective concentration.
-
Inconsistent addition of the internal standard: Errors in pipetting or dilution can result in variable concentrations of the internal standard across samples.
-
-
Troubleshooting Steps:
-
Perform a leak check: Systematically check all fittings and connections for leaks using an electronic leak detector.
-
Evaluate matrix effects: Prepare a sample with and without the matrix and compare the internal standard response. If matrix effects are significant, further sample cleanup or dilution may be necessary.
-
Prepare fresh stock solutions: If the stock solution is old or has been stored improperly, prepare a fresh solution from a reliable standard.
-
Review sample preparation procedures: Ensure that the internal standard is added accurately and consistently to all samples and standards. Use calibrated pipettes and follow a standardized workflow.
-
Issue 3: Interference with the Analyte Peak
-
Possible Causes:
-
Isotopic impurity of this compound: The deuterated standard may contain a small amount of the non-deuterated p-xylene, which will co-elute and contribute to the analyte signal.
-
In-source fragmentation and hydrogen-deuterium (H/D) exchange: Under certain MS source conditions, deuterium atoms on the internal standard can be lost or exchanged for hydrogen, leading to the formation of ions with the same mass-to-charge ratio as the analyte.
-
-
Troubleshooting Steps:
-
Check the certificate of analysis: Verify the isotopic purity of the this compound standard.
-
Analyze a high-concentration standard of this compound alone: This will help to determine the contribution of any non-deuterated impurity to the analyte's m/z channel.
-
Optimize MS source conditions: "Softer" ionization conditions (e.g., lower electron energy in EI mode) can sometimes reduce in-source fragmentation and H/D exchange.
-
Select a different quantifier ion: If possible, choose a quantifier ion for the analyte that is less likely to be affected by interference from the internal standard.
-
Data Presentation
The following tables provide examples of typical concentrations of this compound used as an internal standard in established analytical methods for volatile organic compounds.
Table 1: this compound Concentration in EPA Method 8260
| Method Component | Recommended Concentration |
| Secondary Dilution Standard | 25 mg/L |
| Final Concentration in Sample | 50 µg/L |
Data sourced from EPA Method 8260C.[3]
Table 2: Example Concentrations from Published VOC Analysis Methods
| Application | Matrix | This compound Concentration |
| Volatile Organic Compounds Analysis | Water and Soil | 25 ppb |
| Volatile Organic Compounds in Water | Water | 50 µg/L |
Concentrations are provided as examples and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound Internal Standard
Objective: To experimentally determine the optimal concentration of this compound for a specific GC-MS analysis. The optimal concentration should provide a stable and reproducible signal without saturating the detector and should result in the best linearity, accuracy, and precision for the analyte calibration.
Materials:
-
This compound certified reference material
-
Analyte(s) of interest certified reference material
-
High-purity solvent (e.g., methanol, dichloromethane)
-
Calibrated volumetric flasks and pipettes
-
GC-MS system
Methodology:
-
Prepare Stock Solutions:
-
Prepare a primary stock solution of your analyte(s) of interest in a suitable solvent at a known high concentration (e.g., 1000 µg/mL).
-
Prepare a primary stock solution of this compound in the same solvent at a known high concentration (e.g., 1000 µg/mL).
-
-
Prepare Analyte Calibration Standards:
-
Create a series of at least five calibration standards by serially diluting the analyte stock solution. The concentration range should encompass the expected concentration of the analyte in your samples.
-
-
Prepare Internal Standard Working Solutions:
-
Prepare three to five different working solutions of this compound at varying concentrations. A good starting point is to aim for final concentrations in the samples that are low, medium, and high relative to the expected analyte concentration range (e.g., 10 ppb, 50 ppb, and 100 ppb).
-
-
Spike Calibration Standards with Internal Standard:
-
For each this compound working solution concentration, spike a full set of the analyte calibration standards with a constant volume of the respective this compound working solution. This will create multiple calibration curves, each with a different, but constant, internal standard concentration.
-
-
GC-MS Analysis:
-
Analyze each set of calibration standards on the GC-MS. Ensure that the analysis is performed under consistent conditions.
-
-
Data Evaluation:
-
For each calibration curve (corresponding to a specific this compound concentration):
-
Calculate the response factor (RF) for each calibration point:
-
RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration)
-
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression and determine the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable.
-
-
Evaluate Precision:
-
For each this compound concentration, inject the mid-level calibration standard multiple times (n=5 or more).
-
Calculate the relative standard deviation (%RSD) of the analyte peak area, the this compound peak area, and the ratio of the two. A lower %RSD for the ratio compared to the individual peak areas indicates effective correction by the internal standard.
-
-
Select the Optimal Concentration:
-
The optimal this compound concentration is the one that results in:
-
The best linearity (highest R²) for the calibration curve.
-
Good precision (%RSD < 15%) for replicate injections.
-
A this compound peak area that is on-scale and not saturating the detector across the entire calibration range.
-
A stable response across the analytical run.
-
-
-
Mandatory Visualizations
References
Technical Support Center: Troubleshooting p-Xylene-d10 Peak Shape Issues in Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape issues encountered during the gas chromatographic (GC) analysis of p-Xylene-d10.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape for this compound in a GC chromatogram?
The ideal peak for this compound should be symmetrical and Gaussian-shaped. Deviations from this shape, such as tailing or fronting, can indicate analytical problems that may compromise the accuracy and precision of your results.[1]
Q2: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in GC. For this compound, this can be caused by a variety of factors including active sites in the GC system, column contamination, or improper method parameters.[2][3][4] If all peaks in your chromatogram are tailing, the issue is likely physical, such as a disruption in the flow path.[2] If only some peaks are affected, it might be due to chemical interactions.[2]
Q3: What causes my this compound peak to show fronting?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a sign of column overload.[5][6][7] This means that the amount of this compound being injected is saturating a portion of the stationary phase.[3][4]
Q4: Can the deuteration of this compound cause specific peak shape problems?
While the chemical properties of deuterated compounds are very similar to their non-deuterated counterparts, minor differences in polarity and volatility exist. However, the common peak shape issues observed for this compound are generally attributable to the same causes as those for unlabeled p-Xylene and other analytes in GC. The fundamental principles of chromatography apply.
Q5: How can I prevent peak shape issues with this compound?
Proactive maintenance and good analytical practices are key. This includes regular inlet maintenance (replacing septa, liners, and O-rings), proper column installation and conditioning, using high-purity carrier gas and solvents, and ensuring your sample concentration is within the linear range of your column.[8]
Troubleshooting Guides
Peak Tailing
If you are observing peak tailing for this compound, consult the following table and troubleshooting workflow.
Table 1: Troubleshooting Peak Tailing for this compound
| Potential Cause | Recommended Action |
| Active Sites in the System | - Use a deactivated inlet liner.[3]- Trim the first few centimeters of the column to remove active sites that may have developed.[3]- Check for and eliminate any dead volumes in the flow path.[9] |
| Column Contamination | - Bake out the column at a high temperature (within the column's limits) to remove contaminants.[10]- If contamination is severe, consider solvent rinsing or replacing the column.[10] |
| Improper Column Installation | - Ensure the column is cut cleanly and squarely.[2][3]- Verify the column is installed at the correct depth in the inlet and detector. |
| Solvent and Analyte Mismatch | - Ensure the polarity of the sample solvent is compatible with the stationary phase. A mismatch can cause poor peak shape.[4][8] |
| Low Split Ratio | - If using a split injection, a low split ratio might not provide a high enough flow rate for efficient sample introduction. Increase the split vent flow rate.[8] |
Troubleshooting Workflow for Peak Tailing
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. GC Troubleshooting—Fronting Peaks [restek.com]
- 6. GC Troubleshooting—Fronting Peaks [restek.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
Technical Support Center: Matrix Effects on p-Xylene-d10 Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with p-Xylene-d10 recovery due to matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact this compound recovery?
A: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of this compound, which is often used as a surrogate or internal standard, matrix components can either suppress or enhance its signal during analysis, typically by gas chromatography-mass spectrometry (GC-MS). This leads to inaccurate quantification and can manifest as either low or high recovery values. Signal suppression is more common and occurs when matrix components interfere with the ionization of this compound in the MS source.
Q2: My this compound recovery is consistently low. What are the potential causes and solutions?
A: Consistently low recovery of this compound is a common issue. Here are the likely causes and corresponding troubleshooting steps:
-
Cause: Significant signal suppression from complex matrices (e.g., soil, blood, fatty foods).
-
Solution:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. A 1:5 or 1:10 dilution is a good starting point.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for the matrix effect.
-
Enhanced Cleanup: Incorporate additional cleanup steps in your sample preparation. For QuEChERS extracts, this may involve using different dispersive solid-phase extraction (dSPE) sorbents like C18 for fatty matrices or graphitized carbon black (GCB) for pigmented matrices.
-
-
-
Cause: Inefficient extraction of this compound from the sample matrix.
-
Solution:
-
Optimize Extraction Solvent: Ensure the chosen extraction solvent is appropriate for both the matrix and this compound. Acetonitrile is commonly used in QuEChERS, while methanol is often used for soil extraction in EPA methods.
-
Increase Extraction Time/Agitation: Ensure sufficient time and vigorous shaking or vortexing to allow for the complete partitioning of this compound from the sample into the extraction solvent.
-
-
-
Cause: Loss of this compound during sample preparation steps (e.g., evaporation).
-
Solution: p-Xylene is a volatile organic compound (VOC). Avoid aggressive evaporation steps. If concentration is necessary, use a gentle stream of nitrogen and do not evaporate to complete dryness.
-
Q3: My this compound recovery is highly variable between samples. What could be the reason?
A: High variability in recovery suggests inconsistent matrix effects or sample preparation.
-
Cause: Inhomogeneous samples.
-
Solution: Ensure thorough homogenization of the initial sample before taking a subsample for extraction. This is particularly critical for solid matrices like soil and food products.
-
-
Cause: Inconsistent sample preparation.
-
Solution: Standardize all sample preparation steps, including extraction times, shaking speeds, and volumes of solvents and reagents used. Automation can help in reducing variability.
-
-
Cause: Variable matrix composition between samples.
-
Solution: If possible, group samples with similar matrix characteristics and analyze them as a batch. The use of a stable isotope-labeled internal standard that closely mimics the behavior of this compound can also help to correct for this variability.
-
Q4: I am observing peak tailing or splitting for this compound. What should I do?
A: Poor peak shape can be an indicator of matrix effects or instrumental issues.
-
Cause: Matrix components interfering with the chromatography.
-
Solution:
-
Inlet Maintenance: Clean the GC inlet liner and replace the septum. Matrix components can accumulate in the inlet, leading to poor chromatography.
-
Column Maintenance: Trim the first few centimeters of the analytical column to remove non-volatile matrix components that may have accumulated.
-
-
-
Cause: Active sites in the GC system.
-
Solution: Ensure proper deactivation of the GC inlet liner and use a column appropriate for VOC analysis.
-
Quantitative Data on this compound Recovery
The acceptable recovery for this compound, when used as a surrogate or in a matrix spike, can vary depending on the regulatory method and the complexity of the matrix. The following table summarizes typical recovery ranges.
| Matrix Type | Analytical Method | Sample Preparation / Cleanup | Typical Acceptable Recovery Range (%) |
| Water (Non-potable) | GC-MS (EPA 8260) | Purge and Trap (EPA 5030) | 70 - 130 |
| Soil/Solid Waste | GC-MS (EPA 8260) | Methanol Extraction (EPA 5035) | 65 - 135 |
| Blood | SPME-GC/FID | Headspace SPME | 90 - 110 |
| Fruits & Vegetables | GC-MS | QuEChERS with dSPE (PSA/C18) | 70 - 120 |
| Fatty Foods (e.g., Meat, Dairy) | GC-MS/MS | QuEChERS with dSPE (C18) | 70 - 120 |
| Animal Tissues | LC-MS/MS | QuEChERS | 60 - 120 |
Note: The provided recovery ranges are general guidelines. Laboratories should establish their own control limits based on in-house validation studies.
Experimental Protocols
Protocol 1: Analysis of this compound in Soil by EPA Method 8260/5035
This protocol describes the extraction of this compound from soil samples for GC-MS analysis.
-
Sample Collection and Preparation:
-
Collect approximately 5 grams of soil into a pre-weighed vial.
-
Spike the soil sample with a known concentration of this compound solution.
-
Immediately add 5 mL of methanol to the vial.
-
Cap the vial and vortex for 2 minutes to ensure thorough mixing.
-
-
Extraction:
-
Allow the sample to settle.
-
Take an aliquot of the methanol extract.
-
-
Analysis:
-
Add the methanol extract to a purge-and-trap system (as per EPA Method 5030) connected to a GC-MS.
-
The volatile compounds, including this compound, are purged from the sample with an inert gas and trapped on a sorbent tube.
-
The trap is then heated, and the analytes are desorbed into the GC-MS for separation and detection.
-
-
Quantification:
-
Calculate the recovery of this compound by comparing the measured concentration to the known spiked concentration.
-
Protocol 2: Analysis of this compound in a Food Matrix using QuEChERS
This protocol provides a general procedure for the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for food samples.
-
Sample Homogenization:
-
Homogenize the food sample (e.g., fruit, vegetable) to a uniform consistency.
-
-
Extraction:
-
Weigh 10-15 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Spike with the this compound internal standard.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube. The dSPE tube contains a sorbent (e.g., PSA, C18, GCB) and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at >5000 rcf for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the final supernatant for GC-MS analysis.
-
-
Quantification:
-
Calculate the recovery of this compound based on its response relative to a calibration curve.
-
Visual Workflow for Troubleshooting Matrix Effects
Caption: Troubleshooting workflow for inaccurate this compound recovery.
Technical Support Center: GC-MS Troubleshooting
Topic: Low p-Xylene-d10 Signal
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving issues related to low signal intensity of the internal standard this compound in Gas Chromatography-Mass Spectrometry (GC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when a low this compound signal is observed?
A1: When encountering a low signal for this compound, begin with the most straightforward checks. Verify that the correct internal standard solution was used and that its concentration is appropriate for the expected analyte concentration range.[1] Ensure the sample vial contains sufficient volume and that the autosampler is aspirating the sample correctly.[2] Finally, review the instrument method to confirm that the correct parameters (e.g., temperatures, gas flows, MS settings) are loaded.
Q2: How can I determine if the problem is related to the instrument, the method, or the sample preparation?
A2: A systematic approach is recommended to isolate the problem's source.[3]
-
Instrument: Inject a recently prepared, known-good standard. If the signal is still low, the issue is likely with the GC-MS system itself (e.g., leak, contamination, source issue).[4]
-
Method: If the known-good standard provides a strong signal, the problem may lie within the analytical method's parameters, which may not be optimized for this compound.[5]
-
Sample: If the standard is acceptable but the signal is low in prepared samples, the issue is likely related to sample preparation or matrix effects.[6][7]
Q3: Can the this compound standard itself be the source of the problem?
A3: Yes. The quality and handling of the standard are critical. A low signal can result from low chemical or isotopic purity of the standard.[6] Improper storage can lead to degradation, and using a concentration that is significantly lower than the analyte can also cause its signal to be suppressed.[6][8]
Systematic Troubleshooting Guide
This section provides a detailed, question-based approach to diagnosing the root cause of a weak this compound signal.
Instrument-Related Issues
A healthy instrument is the foundation of a reliable analysis. The following workflow helps diagnose hardware and system-level problems.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: p-Xylene-d10 Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and stability of p-Xylene-d10. Adherence to these guidelines is critical for maintaining the isotopic purity and chemical integrity of the compound, ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at room temperature, although some suppliers recommend storing it below +30°C.[1] It is crucial to store the compound in a tightly sealed container to prevent the ingress of moisture.[2][3][4] The storage area must be well-ventilated and dry.[2][3] To maintain its stability, protect it from light.[5][6]
Q2: How does temperature affect the stability of this compound?
A2: While stable at room temperature, this compound is a flammable liquid and should be kept away from heat, sparks, open flames, and other sources of ignition.[2][3][7] High temperatures can increase its vapor pressure, and its vapors can form explosive mixtures with air.[2][3]
Q3: Is this compound sensitive to light or air?
A3: Yes, this compound should be protected from light.[5][6] While it is stable under recommended storage conditions, it is good practice to minimize its exposure to air by keeping the container tightly closed.[2][3][4]
Q4: What type of container is recommended for storing this compound?
A4: this compound should be stored in the original container in which it was supplied, which is typically a tightly sealed bottle designed for flammable liquids. If transferring to a new container, ensure it is approved for flammable liquids and can be sealed tightly to prevent leakage and evaporation.[2][4]
Q5: What are the signs of degradation or instability in this compound?
A5: Visual signs of degradation are unlikely for a clear, colorless liquid like this compound. The primary indication of compromised quality would be through analytical methods such as NMR spectroscopy, where unexpected peaks may appear, indicating the presence of impurities. Water contamination can be detected by specific analytical techniques.
Q6: What is the expected shelf life of this compound?
A6: The shelf life of this compound is not explicitly stated in the provided search results. However, when stored under the recommended conditions (cool, dry, well-ventilated, protected from light, and in a tightly sealed container), it is expected to be stable for an extended period.[7] For critical applications, it is advisable to verify its purity if it has been stored for a long time or if the storage conditions have been compromised.
Troubleshooting Guide
Issue 1: Suspected Contamination of this compound
-
Symptom: Inconsistent or unexpected experimental results, such as extra peaks in an NMR spectrum.
-
Possible Cause 1: Moisture Absorption: The container may not have been sealed properly, leading to the absorption of atmospheric moisture.
-
Solution 1: Use a fresh, unopened container of this compound for your experiment. If that is not possible, consider using a drying agent suitable for aromatic hydrocarbons, followed by filtration. Ensure containers are always tightly sealed immediately after use.
-
Possible Cause 2: Cross-Contamination: The compound may have been contaminated with other solvents or reagents through improper handling, such as using a dirty syringe or pipette.
-
Solution 2: Always use clean, dry glassware and dispensing equipment. Avoid returning any unused this compound to the original container.
-
Possible Cause 3: Leaching from Container: If stored in an inappropriate container, plasticizers or other compounds may have leached into the solvent.
-
Solution 3: Only use containers approved for the storage of flammable organic solvents.
Issue 2: Inaccurate Concentration of this compound Solutions
-
Symptom: Standard solutions prepared with this compound have a lower-than-expected concentration.
-
Possible Cause: Evaporation: Due to its volatility, some of the this compound may have evaporated if the container was not sealed properly or was left open for an extended period.
-
Solution: Minimize the time the container is open. Prepare solutions in a well-ventilated area, but avoid direct airflow over the open container. Always ensure the container is tightly sealed after use.
Quantitative Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature | Room temperature, below +30°C | [1][5][6] |
| Atmosphere | Well-ventilated area | [2][3] |
| Light Exposure | Protect from sunlight | [2][3][5][6] |
| Moisture | Store in a dry place | [2][3] |
| Container | Tightly closed, approved for flammable liquids | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents | [7] |
Experimental Protocols
The primary experimental protocol to assess the stability and purity of this compound is Nuclear Magnetic Resonance (NMR) Spectroscopy .
Objective: To verify the isotopic purity and detect any chemical impurities in a sample of this compound.
Methodology:
-
Sample Preparation:
-
In a clean, dry NMR tube, add a sufficient amount of the this compound sample.
-
If required for locking, a sealed capillary containing a deuterated solvent with a distinct chemical shift (e.g., D₂O) can be added to the NMR tube. Alternatively, the spectrometer can be run unlocked.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to obtain a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A high number of scans may be necessary to observe small proton-containing impurities due to the high deuteration level of the solvent.
-
The spectral window should be set to observe the typical range for aromatic and aliphatic protons.
-
-
Data Analysis:
-
Integrate the residual proton signals of this compound.
-
Identify and integrate any peaks corresponding to impurities. Common impurities could include water, other organic solvents, or degradation products.
-
The isotopic purity can be estimated by comparing the integrals of the residual solvent peaks to the integrals of any impurity peaks.
-
Visualizations
Caption: Troubleshooting workflow for this compound storage and stability issues.
References
- 1. This compound | 41051-88-1 [chemicalbook.com]
- 2. sds.chemdox.com [sds.chemdox.com]
- 3. sds.chemdox.com [sds.chemdox.com]
- 4. p-Xylene - Continental Industries Group, Inc. [cig-global.com]
- 5. ð-Xylene-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Enhancing Injection Precision with p-Xylene-d10
Welcome to the technical support center for the application of p-Xylene-d10 as an internal standard to improve injection precision in analytical methodologies. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical workflow?
A1: this compound serves as a deuterated internal standard (IS) in chromatographic analyses, most notably in Gas Chromatography-Mass Spectrometry (GC-MS). Its fundamental purpose is to enhance the precision and accuracy of quantitative analysis. By adding a known and constant amount of this compound to all standards and samples, it compensates for variations in injection volume, sample preparation, and instrument response.
Q2: Why is a deuterated internal standard like this compound preferred over a non-deuterated analogue?
A2: Deuterated internal standards are the preferred choice for mass spectrometry applications for several key reasons:
-
Similar Chemical and Physical Properties: this compound is chemically almost identical to its non-deuterated counterpart, p-xylene. This ensures that it behaves similarly during sample preparation and chromatographic separation.
-
Co-elution: It typically co-elutes with the native analyte, meaning it experiences similar matrix effects (ion suppression or enhancement), which can then be corrected for.
-
Mass Difference: The key difference is its higher mass due to the deuterium atoms. This allows the mass spectrometer to distinguish it from the native analyte, preventing signal interference.
Q3: Can this compound be used as an internal standard for analytes other than p-xylene?
A3: Yes, this compound can be employed as an internal standard for a range of volatile organic compounds (VOCs), particularly other aromatic hydrocarbons like benzene, toluene, and ethylbenzene. The ideal internal standard should have similar chemical properties and a retention time close to the analyte of interest.
Q4: What is the expected purity of this compound, and how can it affect my results?
A4: High-purity this compound is crucial for accurate quantification. Isotopic purity should be high (typically >98 atom % D) to minimize the contribution of any unlabeled p-xylene impurity to the analyte signal. The presence of unlabeled analyte in the internal standard can lead to a positive bias in the results, especially at low analyte concentrations.
Troubleshooting Guides
This section provides solutions to common issues encountered when using this compound as an internal standard.
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High relative standard deviation (%RSD) in replicate injections.
-
Inconsistent results between batches.
-
Poor accuracy in quality control samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Concentration | Ensure the internal standard stock solution is homogeneous. Verify the accuracy of the pipettes or automated liquid handlers used to add the internal standard. |
| Variable Injection Volumes | While the internal standard is meant to correct for this, significant variations can still impact performance. Check the autosampler syringe for air bubbles and ensure it is functioning correctly. |
| Matrix Effects | If the matrix affects the analyte and internal standard differently, it can lead to inaccuracies. Evaluate for co-elution of matrix components and consider additional sample cleanup steps if necessary. |
| Analyte or Internal Standard Instability | Investigate the stability of the analyte and this compound in the sample matrix and solvent over the duration of the analysis. |
Issue 2: Chromatographic Problems
Symptoms:
-
Co-elution of this compound with an interfering peak.
-
Poor peak shape for this compound or the analyte.
-
Significant shift in the retention time of this compound relative to the analyte.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Bake out the GC column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it. |
| Inappropriate GC Method Parameters | Optimize the GC oven temperature program to improve the resolution between this compound and any interfering peaks. Adjust the carrier gas flow rate. |
| Chromatographic Isotope Effect | A slight difference in retention time between the deuterated standard and the native analyte is expected. This is generally not an issue unless it leads to differential matrix effects. If the separation is significant, consider adjusting the chromatographic conditions to minimize it. |
| Active Sites in the GC System | Deactivate the GC inlet liner or use a liner with a different deactivation chemistry. Ensure all components in the sample flow path are inert. |
Issue 3: Mass Spectrometry Issues
Symptoms:
-
Interference in the mass spectrum of the analyte or this compound.
-
In-source fragmentation of this compound leading to interference with the analyte signal.
-
Poor sensitivity for this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Isotopic Contribution from Analyte | At high concentrations of the native analyte, the natural abundance of isotopes can contribute to the signal of the deuterated internal standard. Select mass-to-charge ratios (m/z) for quantification that minimize this overlap. |
| In-source Loss of Deuterium | This can occur under harsh ionization conditions. If using Electron Ionization (EI), consider reducing the ionization energy from the standard 70 eV to a lower value (e.g., 30-50 eV) to minimize fragmentation. |
| Mass Spectrometer Contamination | If the mass spectrometer source is dirty, it can lead to poor sensitivity and erratic signals. Perform routine source cleaning as recommended by the instrument manufacturer. |
Data Presentation
The use of an internal standard like this compound significantly improves the precision of quantitative measurements by correcting for variations in injection volume. The table below illustrates the typical improvement in repeatability for the analysis of toluene in a complex matrix.
| Analysis Method | Replicate 1 (Area Count) | Replicate 2 (Area Count) | Replicate 3 (Area Count) | Replicate 4 (Area Count) | Replicate 5 (Area Count) | Mean Area Count | Standard Deviation | %RSD |
| External Standard (Toluene Only) | 2,450,000 | 2,610,000 | 2,380,000 | 2,750,000 | 2,530,000 | 2,544,000 | 142,408 | 5.6% |
| Internal Standard (Toluene / this compound Ratio) | 1.22 | 1.25 | 1.21 | 1.26 | 1.23 | 1.23 | 0.02 | 1.6% |
As demonstrated, the relative standard deviation (%RSD) is substantially lower when using an internal standard, indicating a significant improvement in injection precision.
Experimental Protocols
Protocol: Quantitative Analysis of Toluene in a Soil Matrix using this compound as an Internal Standard by GC-MS
This protocol is based on principles outlined in EPA Method 8260.
1. Preparation of Standards
-
Primary Toluene Stock Standard (1000 µg/mL): Accurately weigh 10 mg of toluene and dissolve it in 10 mL of purge-and-trap grade methanol.
-
Primary this compound Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of purge-and-trap grade methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by diluting the primary toluene stock standard with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking Solution (25 µg/mL): Dilute the primary this compound stock standard with methanol.
2. Sample Preparation
-
Weigh 5 g of the soil sample into a 40 mL VOA vial.
-
Add 5 mL of reagent-free water.
-
Spike the sample with 5 µL of the 25 µg/mL this compound internal standard spiking solution to yield a final concentration of 25 ng/g.
-
Immediately cap and vortex for 1 minute.
3. Calibration Curve Preparation
-
To a series of 40 mL VOA vials containing 5 g of a blank matrix (e.g., clean sand) and 5 mL of reagent-free water, add the same amount of internal standard as in the samples (5 µL of 25 µg/mL this compound).
-
Spike each vial with a known amount of the working toluene calibration standards to create a calibration curve covering the expected sample concentration range.
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector and a purge-and-trap system.
-
GC Column: DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 35°C for 5 min, ramp to 180°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 200°C.
-
MS Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Toluene: m/z 91 (quantifier), 92 (qualifier).
-
This compound: m/z 100 (quantifier), 116 (qualifier).
-
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the toluene peak area to the this compound peak area against the concentration of toluene.
-
Determine the concentration of toluene in the samples by calculating the analyte to internal standard peak area ratio and using the calibration curve.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for high relative standard deviation (%RSD).
p-Xylene-d10 Calibration Curve Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Xylene-d10 calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of p-xylene, where ten hydrogen atoms have been replaced by deuterium atoms.[1][2] It is commonly used as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds (VOCs).[1] Because its chemical and physical properties are nearly identical to the non-deuterated p-xylene, it behaves similarly during sample preparation and analysis, but can be distinguished by its higher mass. This allows it to be used to correct for variations in sample injection volume, and potential loss of analyte during sample preparation.[3]
Q2: What are the typical storage conditions for this compound?
A2: this compound should be stored at room temperature, protected from light and moisture.[4][5] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[6]
Q3: What is a typical concentration range for a this compound calibration curve?
A3: For environmental analysis of volatile organic compounds using methods like EPA 8260B, a typical calibration curve for p-xylene might range from 0.5 µg/L to 200 µg/L.[7][8] A common approach is to prepare a minimum of five calibration standards.[7][9]
Q4: What is an acceptable R-squared (R²) value for a this compound calibration curve?
A4: While an R² value of >0.99 is often cited, it should not be the sole criterion for accepting a calibration curve.[10][11] For many environmental methods, a correlation coefficient (r) of ≥ 0.995 or a coefficient of determination (R²) of ≥ 0.99 is considered acceptable for linear regressions.[12] However, it is also crucial to visually inspect the curve and analyze the residuals.[11]
Troubleshooting Guide
Issue 1: Poor Linearity (Non-linear calibration curve, R² < 0.99)
Question: My calibration curve for p-xylene using this compound as an internal standard is non-linear. What are the potential causes and how can I troubleshoot this?
Answer: Non-linearity in a calibration curve can arise from several sources. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incorrect Standard Preparation: Errors in serial dilutions are a common cause of non-linearity.
-
Troubleshooting Step: Prepare fresh calibration standards, paying close attention to accurate pipetting and dilution techniques. Use calibrated pipettes and high-purity solvents.
-
-
Concentration Range Exceeded: The detector response may become non-linear at high concentrations due to saturation.
-
Active Sites in the GC System: Active sites in the injector liner, column, or other parts of the GC system can cause adsorption of the analyte, especially at low concentrations, leading to a non-linear response that is flat at the low end.[13][15]
-
Troubleshooting Step: Deactivate the inlet liner or use a liner specifically designed for active compounds. Condition the GC column according to the manufacturer's instructions.
-
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte, leading to signal enhancement or suppression.[16][17][18]
-
Troubleshooting Step: Prepare matrix-matched calibration standards by spiking known amounts of the analyte and internal standard into a blank matrix that is similar to the samples being analyzed.
-
Issue 2: High Variability (%RSD) in Calibration Points
Question: I am observing high relative standard deviation (%RSD) across my replicate injections of calibration standards. What could be the cause?
Answer: High variability in replicate analyses can compromise the precision and accuracy of your results.
Potential Causes & Solutions:
-
Inconsistent Injection Volume: Variations in the injected volume will lead to inconsistent peak areas.
-
Troubleshooting Step: Check the autosampler syringe for air bubbles or leaks. Ensure the syringe is properly installed and functioning correctly.
-
-
Instrument Instability: Fluctuations in the GC-MS system, such as inconsistent oven temperature, carrier gas flow rate, or ion source performance, can cause variable responses.
-
Troubleshooting Step: Perform instrument maintenance and performance verification checks. Ensure the GC oven temperature is stable and the carrier gas flow is constant. Clean the ion source if necessary.
-
-
Inhomogeneous Standards: The analyte or internal standard may not be fully dissolved or evenly distributed in the solvent.
-
Troubleshooting Step: Ensure thorough mixing of standard solutions before use. Sonicate the solutions if necessary to ensure complete dissolution.
-
Issue 3: Internal Standard (this compound) Response Issues
Question: The peak area of my this compound internal standard is inconsistent across my calibration standards and samples. What should I investigate?
Answer: A stable internal standard response is crucial for accurate quantification.
Potential Causes & Solutions:
-
Inconsistent Spiking: Inaccurate or inconsistent addition of the internal standard to each standard and sample will lead to variable IS peak areas.
-
Troubleshooting Step: Use a calibrated micropipette to add the internal standard. Add the internal standard to all standards and samples at the same point in the sample preparation process.
-
-
Degradation of Internal Standard: Although this compound is generally stable, improper storage or handling could lead to degradation.[6]
-
Co-elution with an Interfering Compound: A component in the matrix may co-elute with the internal standard and interfere with its detection.
-
Troubleshooting Step: Analyze a blank matrix sample to check for interfering peaks at the retention time and m/z of this compound. If an interference is present, modify the chromatographic conditions to separate the interfering peak from the internal standard.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a this compound calibration curve in GC-MS analysis, often guided by methodologies like EPA Method 8260B.
| Parameter | Typical Value/Range | Acceptance Criteria |
| Calibration Curve Concentration Range | 0.5 - 200 µg/L | Should bracket the expected concentration of the samples. |
| Number of Calibration Points | Minimum of 5 | At least 5 non-zero points are required to demonstrate linearity.[7][9] |
| Internal Standard (this compound) Concentration | 5 - 50 µg/L | Should be consistent across all standards and samples and provide a stable and reproducible signal. |
| Coefficient of Determination (R²) | > 0.995 | R² ≥ 0.99 is often considered acceptable, but should be used in conjunction with other measures of linearity.[12] |
| Relative Standard Deviation (%RSD) of Response Factors | < 15% | For many methods, a %RSD of < 15% for the response factors of the calibration standards is required.[7] |
| Continuing Calibration Verification (CCV) | ± 20-30% of the true value | A CCV standard should be analyzed periodically to verify the initial calibration. |
Experimental Protocol: Preparation of a this compound Calibration Curve
This protocol outlines the steps for preparing a five-point calibration curve for the quantification of p-xylene using this compound as an internal standard, based on common practices in environmental analysis.
Materials:
-
p-Xylene certified reference standard
-
This compound certified reference standard (Internal Standard)
-
High-purity methanol (or other suitable solvent)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Autosampler vials with caps
Procedure:
-
Preparation of Stock Solutions:
-
Analyte Stock Solution (e.g., 1000 mg/L): Accurately prepare a stock solution of p-xylene in methanol.
-
Internal Standard Stock Solution (e.g., 1000 mg/L): Accurately prepare a stock solution of this compound in methanol.
-
-
Preparation of Working Standard Solutions:
-
Analyte Working Solution (e.g., 10 mg/L): Prepare a working solution of p-xylene by diluting the stock solution with methanol.
-
Internal Standard Working Solution (e.g., 1 mg/L): Prepare a working solution of this compound by diluting the stock solution with methanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking appropriate volumes of the analyte working solution into volumetric flasks and diluting to volume with the appropriate solvent (e.g., reagent water for aqueous samples).
-
A typical concentration range could be 1, 5, 20, 50, and 100 µg/L.
-
Spike each calibration standard with a constant volume of the internal standard working solution to achieve a final concentration of, for example, 20 µg/L of this compound in each standard.
-
-
GC-MS Analysis:
-
Analyze the prepared calibration standards using the established GC-MS method.
-
Ensure that the instrument conditions are stable throughout the analysis.
-
-
Data Analysis:
-
For each calibration standard, determine the peak area of p-xylene and this compound.
-
Calculate the response factor (RF) for each calibration level using the following formula: RF = (Area_analyte * Concentration_IS) / (Area_IS * Concentration_analyte)
-
Plot the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) against the concentration of the analyte.
-
Perform a linear regression on the data points to obtain the calibration curve and the coefficient of determination (R²).
-
Calculate the %RSD of the response factors.
-
Visualizations
Caption: Troubleshooting workflow for a failing this compound calibration curve.
Caption: Logical relationship of key components in the GC-MS calibration process.
References
- 1. This compound D 99atom 41051-88-1 [sigmaaldrich.com]
- 2. This compound | 41051-88-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 5. ð-Xylene-Dââ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. gcms.cz [gcms.cz]
- 8. dem.ri.gov [dem.ri.gov]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. envmoncoalition.org [envmoncoalition.org]
- 13. if calibration curve is not linear, can I still use it? - Chromatography Forum [chromforum.org]
- 14. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 15. Non-linear calibration GCMS - Chromatography Forum [chromforum.org]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Deuterated Internal Standards: p-Xylene-d10 vs. Toluene-d8 in GC-MS Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. In the realm of gas chromatography-mass spectrometry (GC-MS), deuterated aromatic compounds are frequently employed for the analysis of volatile organic compounds (VOCs). This guide provides an objective, data-driven comparison of two such standards: p-Xylene-d10 and Toluene-d8, aiding in the selection of the optimal internal standard for your analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variations and ensuring data reliability. Both this compound and Toluene-d8 are popular choices for BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes) and other VOC analysis due to their structural similarity to the target analytes. However, subtle differences in their physical and chemical properties can influence their performance in different matrices and analytical conditions.
Performance Comparison: A Quantitative Look
To provide a clear comparison, the following tables summarize key performance data for this compound and Toluene-d8, extracted from various analytical method validation studies.
Table 1: Performance Data for this compound as an Internal Standard
| Parameter | Matrix | Analyte(s) | Method | Recovery (%) | RSD (%) | Linearity (r²) | Reference |
| Recovery | Sand | VOCs | EPA 8260C | 67 | 44 | Not Specified | [1] |
| Recovery | Hazardous Waste Landfill Soil | VOCs | EPA 8260C | Not Specified | Not Specified | Not Specified | [1] |
| Recovery | Surface Garden Soil | VOCs | EPA 8260C | Not Specified | Not Specified | Not Specified | [1] |
Table 2: Performance Data for Toluene-d8 as an Internal Standard
| Parameter | Matrix | Analyte(s) | Method | Recovery (%) | RSD (%) | Linearity (r²) | Reference |
| Recovery | Air | Benzene | Thermal Desorption-GC-MS | Not Specified | Not Specified | >0.99 | [2] |
| Linearity | Water | BTEX | Headspace-GC-MS | Not Specified | Not Specified | 0.999 | |
| Precision | Air | VOCs | Thermal Desorption-GC-MS | Not Specified | <15 | Not Specified |
Note: The available data for a direct, side-by-side comparison is limited. The tables above present data from different studies and matrices, which should be considered when interpreting the results. RSD refers to the Relative Standard Deviation, a measure of precision.
Experimental Protocols: A Glimpse into the Methodology
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are generalized methodologies for the use of this compound and Toluene-d8 as internal standards in GC-MS analysis of VOCs.
Sample Preparation for Soil Analysis (with this compound)
A known amount of soil sample is spiked with a standard solution of this compound. The sample is then extracted using a suitable solvent, such as methanol, followed by purging with an inert gas. The purged volatiles are trapped on a sorbent tube, which is then thermally desorbed into the GC-MS system.
Sample Preparation for Water Analysis (with Toluene-d8)
A water sample is placed in a headspace vial, and a known amount of Toluene-d8 internal standard is added. The vial is heated to allow the volatile compounds to partition into the headspace. A portion of the headspace gas is then injected into the GC-MS for analysis.
Sample Preparation for Air Analysis (with Toluene-d8)
Air samples are collected on sorbent tubes. Prior to analysis, the tubes are spiked with a known amount of Toluene-d8. The tubes are then placed in a thermal desorber, and the desorbed analytes, along with the internal standard, are introduced into the GC-MS system.[2]
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the typical workflows for using these internal standards.
Caption: A generalized workflow for the analysis of volatile organic compounds using a deuterated internal standard with GC-MS.
Logical Considerations for Internal Standard Selection
The choice between this compound and Toluene-d8 depends on several factors. The following decision tree illustrates the logical process for selecting the appropriate internal standard.
Caption: A decision-making diagram for selecting between this compound and Toluene-d8 as an internal standard.
Conclusion
Both this compound and Toluene-d8 are effective internal standards for the GC-MS analysis of volatile organic compounds. The choice between them should be guided by the specific analytes of interest, the sample matrix, and the potential for chromatographic interferences. When p-xylene is a target analyte, Toluene-d8 is the preferred internal standard, and vice-versa, to avoid isotopic overlap and potential quantification errors. While the available data does not point to a universally superior standard, understanding the nuances of each and conducting thorough method validation are paramount for achieving accurate and reliable results in your research and development endeavors.
References
A Comparative Guide to Analytical Method Validation Using p-Xylene-d10 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount for ensuring data integrity. In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a critical component of method validation, compensating for variations in sample preparation and instrument response. This guide provides an objective comparison of the performance of p-Xylene-d10 as an internal standard against other common alternatives, supported by experimental data.
The Role of Internal Standards in Analytical Method Validation
An internal standard is a compound with a known concentration that is added to samples, calibration standards, and quality controls. Ideally, an IS is chemically similar to the analyte(s) of interest but can be distinguished by the analytical instrument. Deuterated compounds, such as this compound, are often considered the gold standard for GC-MS analysis of volatile organic compounds (VOCs) because their physicochemical properties are nearly identical to their non-deuterated counterparts. This similarity ensures that they behave similarly during extraction, injection, and ionization, thus providing a reliable reference for quantification.
Performance Comparison of this compound and Alternatives
The selection of an appropriate internal standard is crucial for the development of a robust analytical method. While this compound is an excellent choice for the analysis of xylene isomers and other related aromatic hydrocarbons, other deuterated compounds like Toluene-d8 and Ethylbenzene-d10 are also frequently used. The following tables summarize the performance data from a validated headspace GC-MS method for the simultaneous quantitation of p-, m-, and o-xylene using isotopically labeled internal standards, which demonstrates the typical performance achievable with a compound like this compound.
Table 1: Linearity and Limit of Detection (LOD) Data for Xylene Isomers Using a Deuterated Internal Standard
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (ng/mL) |
| p-Xylene | 5 - 1500 | ≥ 0.99 | 1.0 |
| m-Xylene | 5 - 1500 | ≥ 0.99 | 2.3 |
| o-Xylene | 5 - 1500 | ≥ 0.99 | 1.0 |
Data synthesized from a study on the quantitation of individual xylene isomers in rodent blood.[1]
Table 2: Accuracy and Precision Data for Xylene Isomers Using a Deuterated Internal Standard
| Analyte | Mean Relative Error (RE) % | Relative Standard Deviation (RSD) % |
| p-Xylene | ≤ 15.3% | ≤ 10.8% |
| m-Xylene | ≤ 15.3% | ≤ 10.8% |
| o-Xylene | ≤ 15.3% | ≤ 10.8% |
Data represents the accuracy and precision across the calibration range in male Sprague Dawley rat blood.[1]
While direct head-to-head comparative studies are limited, the performance of methods using Toluene-d8 for the analysis of a broader range of VOCs, including BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes), shows similarly high levels of accuracy and precision. For instance, methods for BTEX analysis in water using Toluene-d8 as an internal standard have demonstrated excellent linearity (r² > 0.99) and recovery.[2] The choice between this compound and other deuterated standards often depends on the specific analytes of interest and the desire to avoid any potential for isotopic interference. For the specific analysis of xylene isomers, this compound offers the closest structural and chemical match.
Experimental Protocols
A robust and validated analytical method is built upon a detailed and reproducible experimental protocol. The following is a representative methodology for the analysis of xylene isomers in a biological matrix using a deuterated internal standard, such as this compound, by headspace GC-MS.
1. Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of p-xylene, m-xylene, o-xylene, and this compound (or another suitable deuterated IS) in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solutions in the blank matrix (e.g., control blood) to achieve concentrations ranging from 5 to 1500 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration that will result in a clear and consistent peak in all samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
2. Sample Preparation
-
Aliquot a precise volume of the sample (e.g., 200 µL of blood) into a headspace vial.
-
Add a dehydrating agent, such as anhydrous calcium chloride, to remove moisture.
-
Spike each sample, calibration standard, and QC with a fixed volume of the internal standard working solution.
-
Immediately seal the vials with crimp caps.
3. Headspace GC-MS Analysis
-
Headspace Autosampler Conditions:
-
Incubation Temperature: 80°C
-
Incubation Time: 30 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
-
GC Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Oven Program: 40°C (hold for 2 min), ramp to 120°C at 10°C/min, then ramp to 220°C at 20°C/min (hold for 2 min)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 250°C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quantifier and Qualifier Ions:
-
p-Xylene, m-Xylene, o-Xylene: m/z 91 (quantifier), 106 (qualifier)
-
This compound: m/z 100 (quantifier), 116 (qualifier)
-
-
4. Data Analysis
-
Integrate the peak areas of the quantifier ions for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in the analytical method validation workflow.
Caption: Experimental workflow for the analysis of xylenes using this compound.
Caption: Key parameters for analytical method validation.
References
inter-laboratory comparison of p-Xylene-d10 measurements
An Inter-laboratory Comparison of p-Xylene-d10 Measurements: A Proficiency Testing Guide
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantitative analysis of this compound. It is designed for researchers, scientists, and drug development professionals to understand the principles of proficiency testing and to have a reference for evaluating laboratory performance in the analysis of deuterated volatile organic compounds.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of quality assurance in analytical laboratories. They are designed to assess the performance of individual laboratories for specific tests or measurements and to monitor their continuing competence.[1] Participation in ILCs allows laboratories to compare their results with those of their peers, identify potential systematic errors, and take corrective actions to improve their analytical methods.[2]
The performance of a laboratory in an ILC is often evaluated using a statistical measure called a Z-score. The Z-score indicates how far a laboratory's result deviates from the consensus value obtained from all participating laboratories.[3] Generally, a Z-score between -2.0 and +2.0 is considered a satisfactory performance.[2]
This guide outlines a hypothetical ILC for the determination of this compound concentration in a prepared sample, detailing the experimental protocol, presenting the results from a group of participating laboratories, and interpreting their performance.
Experimental Protocol
A detailed methodology is crucial for ensuring that the comparison between laboratories is meaningful. The following hypothetical protocol was provided to all participating laboratories for the analysis of this compound.
Objective: To accurately quantify the concentration of this compound in a provided acetonitrile solution.
Materials:
-
A test sample of this compound in acetonitrile (CH₃CN) with an unknown concentration.
-
A certified reference standard of this compound.
-
An internal standard (IS), Toluene-d8, of known concentration.
-
High-purity solvents for dilutions.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
A capillary column suitable for volatile organic compound analysis (e.g., DB-5MS).
Sample Preparation:
-
Equilibrate the test sample and all standards to room temperature.
-
Prepare a series of calibration standards by diluting the certified reference standard of this compound to concentrations spanning the expected range of the test sample.
-
Add a fixed amount of the Toluene-d8 internal standard to each calibration standard and to an aliquot of the test sample.
-
Dilute the test sample with the internal standard to bring its concentration within the calibration range.
GC-MS Analysis:
-
Injector Temperature: 280°C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold at 320°C for 8 minutes.
-
-
MS Interface Temperature: 280°C
-
Ion Source Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound and Toluene-d8.
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the test sample by using the peak area ratio from the sample and the calibration curve.
-
Each laboratory was instructed to perform and report three independent measurements of the test sample.
Inter-laboratory Comparison Results
Ten laboratories participated in this hypothetical proficiency test. The results of their measurements for this compound are summarized in the table below. The assigned value is the consensus mean of the results from all participating laboratories after the removal of any statistical outliers. The standard deviation for proficiency assessment was derived from the participants' results.
| Laboratory ID | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean (µg/mL) | Std. Dev. | Z-Score | Performance |
| Lab-01 | 52.5 | 51.8 | 52.1 | 52.1 | 0.36 | 0.49 | Satisfactory |
| Lab-02 | 48.2 | 47.9 | 48.5 | 48.2 | 0.30 | -1.71 | Satisfactory |
| Lab-03 | 50.5 | 50.9 | 51.2 | 50.9 | 0.35 | -0.23 | Satisfactory |
| Lab-04 | 55.1 | 55.6 | 54.8 | 55.2 | 0.40 | 2.22 | Questionable |
| Lab-05 | 51.5 | 51.9 | 51.7 | 51.7 | 0.20 | 0.27 | Satisfactory |
| Lab-06 | 46.1 | 45.8 | 46.3 | 46.1 | 0.25 | -2.89 | Questionable |
| Lab-07 | 50.1 | 49.8 | 50.3 | 50.1 | 0.25 | -0.68 | Satisfactory |
| Lab-08 | 53.2 | 53.9 | 53.5 | 53.5 | 0.35 | 1.25 | Satisfactory |
| Lab-09 | 49.1 | 49.5 | 49.3 | 49.3 | 0.20 | -1.14 | Satisfactory |
| Lab-10 | 54.2 | 53.8 | 54.5 | 54.2 | 0.35 | 1.64 | Satisfactory |
| Assigned Value | 51.3 | 1.85 |
-
Assigned Value (Consensus Mean): 51.3 µg/mL
-
Standard Deviation for Proficiency Assessment: 1.85 µg/mL
-
Z-Score Calculation: (Laboratory Mean - Assigned Value) / Standard Deviation for Proficiency Assessment.[1]
-
Performance Interpretation: |Z| ≤ 2.0 is Satisfactory; 2.0 < |Z| < 3.0 is Questionable; |Z| ≥ 3.0 is Unsatisfactory.[1][3]
Workflow of the Inter-laboratory Comparison
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial preparation of the test materials to the final performance evaluation of the participating laboratories.
Caption: Workflow of an inter-laboratory comparison for this compound analysis.
Discussion and Interpretation of Results
The results of this hypothetical inter-laboratory comparison demonstrate a range of performances among the participating laboratories.
-
Satisfactory Performance: The majority of the laboratories (8 out of 10) achieved a "Satisfactory" performance, with Z-scores within the acceptable range of -2.0 to +2.0. This indicates that their measurement results are in good agreement with the consensus value and that their analytical methods are performing as expected.
-
Questionable Performance: Two laboratories, Lab-04 and Lab-06, received "Questionable" results.
-
Lab-04 (Z-score = 2.22): This laboratory reported a mean concentration that was slightly higher than the consensus value, falling just outside the satisfactory range. This might suggest a minor systematic bias in their measurement process, such as an issue with their calibration curve or sample dilution.
-
Lab-06 (Z-score = -2.89): This laboratory's mean concentration was significantly lower than the consensus value. A Z-score approaching -3.0 indicates a more pronounced systematic error that warrants a thorough investigation. Potential causes could include analyte loss during sample preparation or an instrument sensitivity issue.
-
For laboratories with questionable results, it is crucial to conduct a root cause analysis to identify and rectify any issues with their analytical procedures. This may involve reviewing their standard operating procedures, recalibrating instruments, and re-training personnel.
This guide serves as a template for understanding and evaluating performance in the analysis of this compound and similar compounds. By participating in such proficiency testing schemes, laboratories can ensure the quality, reliability, and consistency of their analytical data.
References
p-Xylene-d10 for EPA Method Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of environmental analysis and drug development, the precision and reliability of analytical methods are paramount. The United States Environmental Protection Agency (EPA) has established a comprehensive suite of methods for the detection and quantification of volatile organic compounds (VOCs), many of which are critical in environmental monitoring and pharmaceutical manufacturing. The use of internal standards is a cornerstone of these methods, ensuring the accuracy and reproducibility of results. This guide provides a detailed comparison of p-Xylene-d10 as an internal standard in the context of EPA method validation, alongside other commonly used alternatives.
The Role of Internal Standards in EPA Methods
Internal standards are essential in analytical chemistry for correcting variations in sample analysis. In gas chromatography/mass spectrometry (GC/MS) based EPA methods, such as EPA Method 8260 and TO-15, internal standards are compounds added to a sample in a known amount before processing. They help to compensate for the loss of analyte during sample preparation and injection, as well as for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally found in the sample. Deuterated compounds, such as this compound, are often excellent choices as they have nearly identical chemical properties to their non-deuterated counterparts but can be distinguished by their mass in a mass spectrometer.
This compound: A Profile
This compound is a deuterated form of p-xylene, where all ten hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an effective internal standard for the analysis of xylene isomers and other aromatic VOCs. It is particularly suitable for use in EPA methods that target these compounds, which are common industrial solvents and components of gasoline.
Physicochemical Properties of this compound and Common Alternatives
| Property | This compound | Toluene-d8 | Fluorobenzene | Chlorobenzene-d5 |
| Molecular Formula | C₈D₁₀ | C₇D₈ | C₆H₅F | C₆D₅Cl |
| Molecular Weight | 116.23 g/mol | 100.19 g/mol | 96.10 g/mol | 117.59 g/mol |
| Boiling Point | 138 °C | 111 °C | 85 °C | 131 °C |
| Primary Use in EPA Methods | Internal Standard / Surrogate | Internal Standard / Surrogate | Internal Standard / Surrogate | Internal Standard / Surrogate |
| Commonly Used In | EPA 8260, TO-15 | EPA 8260, 524.2, TO-15 | EPA 8260, 524.2 | EPA 8260, TO-15 |
Comparative Performance Data
While direct, head-to-head comparative studies of this compound against other internal standards are not extensively available in peer-reviewed literature, we can infer its performance from the validation data of EPA methods that list it as a recommended standard. The following tables summarize typical performance data for EPA Method 8260C, a widely used method for the analysis of volatile organic compounds in various matrices. This data reflects the overall performance of the method, which is inherently linked to the performance of the internal standards used.
Table 1: Method Performance for Selected VOCs in Water by EPA Method 8260C (Purge-and-Trap GC/MS)
| Analyte | Mean Accuracy (% Recovery) | Single-Lab Precision (%RSD) | Method Detection Limit (MDL) (µg/L) |
| Benzene | 98 | 4.1 | 0.15 |
| Toluene | 97 | 4.5 | 0.18 |
| Ethylbenzene | 96 | 5.2 | 0.14 |
| m,p-Xylene | 95 | 5.5 | 0.25 |
| o-Xylene | 96 | 5.3 | 0.17 |
| Styrene | 94 | 6.1 | 0.20 |
Data is representative of typical performance and may vary between laboratories and matrices.
Table 2: Suggested Surrogate Recovery Limits for EPA Method 8260C
| Surrogate Compound | Water Matrix (% Recovery) | Soil/Solid Matrix (% Recovery) |
| Toluene-d8 | 88-110 | 81-117 |
| 4-Bromofluorobenzene | 86-115 | 74-121 |
| Dibromofluoromethane | 86-118 | 80-120 |
| This compound | Not explicitly defined, but expected to be similar to Toluene-d8 | Not explicitly defined, but expected to be similar to Toluene-d8 |
Note: EPA Method 8260C provides suggested recovery limits for commonly used surrogates. While this compound is a suitable surrogate, specific limits are often established by individual laboratories based on their own control data.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of VOCs in water using EPA Method 8260C with this compound as an internal standard.
Objective: To quantify the concentration of volatile organic compounds in a water sample.
Materials:
-
Gas Chromatograph/Mass Spectrometer (GC/MS) with a purge-and-trap system.
-
Volumetric flasks, syringes, and other standard laboratory glassware.
-
Reagent water (organic-free).
-
Methanol (purge-and-trap grade).
-
Standard solutions of target VOCs.
-
Internal standard spiking solution containing this compound (e.g., 25 µg/mL in methanol).
-
Surrogate spiking solution (e.g., containing Toluene-d8 and 4-Bromofluorobenzene).
Procedure:
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of the target VOCs.
-
Spike each calibration standard with a constant amount of the this compound internal standard solution and the surrogate solution.
-
Analyze the calibration standards by purge-and-trap GC/MS.
-
Generate a calibration curve for each analyte by plotting the response factor (ratio of analyte peak area to internal standard peak area) against the concentration.
-
-
Sample Preparation:
-
Collect water samples in appropriate containers.
-
For each sample, transfer a precise volume (e.g., 5 mL) into a purge tube.
-
Spike the sample with the same constant amount of the this compound internal standard solution and the surrogate solution as used for the calibration standards.
-
-
Analysis:
-
Analyze the prepared samples using the same purge-and-trap GC/MS method as the calibration standards.
-
-
Data Analysis:
-
Identify and integrate the peaks for the target analytes and the this compound internal standard.
-
Calculate the response factor for each analyte in the sample.
-
Determine the concentration of each analyte using the calibration curve.
-
Calculate the recovery of the surrogates to assess method performance for each sample.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for EPA Method 8260C using an internal standard.
Caption: Experimental workflow for EPA Method 8260C.
Logical Relationship of Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the key considerations.
The Gold Standard for Precision: Assessing Analytical Accuracy with p-Xylene-d10
For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and precision is paramount. In quantitative analysis, particularly using gas chromatography-mass spectrometry (GC/MS), the choice of an internal standard is a critical decision that directly impacts the reliability of results. This guide provides an objective comparison of p-Xylene-d10, a deuterated aromatic hydrocarbon, with other common internal standards, supported by established principles of analytical method validation.
This compound, a deuterated form of p-xylene, serves as an excellent internal standard for the analysis of volatile organic compounds (VOCs).[1] Its chemical and physical properties closely mimic those of the target analytes, such as benzene, toluene, ethylbenzene, and other xylene isomers (BTEX), ensuring it behaves similarly during sample preparation, injection, and chromatographic separation. The key advantage of using a deuterated internal standard lies in its ability to compensate for variations in sample volume, injection efficiency, and matrix effects, thereby significantly improving the accuracy and precision of the analytical method.
Performance Comparison: The Deuterated Advantage
Stable isotope-labeled compounds, particularly deuterated analogues of the analyte or structurally similar compounds, are widely considered the gold standard for internal standards in mass spectrometry-based methods.[2] They co-elute with the target analyte and exhibit nearly identical behavior during extraction and ionization, effectively compensating for matrix effects and procedural variability.
Table 1: Representative Accuracy and Precision Data for VOC Analysis using a Deuterated Internal Standard (Toluene-d8)
| Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Benzene | 5.0 | 4.9 | 98.0 | 4.1 |
| Toluene | 5.0 | 5.1 | 102.0 | 3.5 |
| Ethylbenzene | 5.0 | 4.8 | 96.0 | 4.5 |
| m,p-Xylene | 10.0 | 9.9 | 99.0 | 3.8 |
| o-Xylene | 5.0 | 5.2 | 104.0 | 4.2 |
Data is representative and compiled from typical validation parameters for similar analytical methods.
Table 2: Comparison of Key Properties: this compound vs. Toluene-d8
| Property | This compound | Toluene-d8 |
| Chemical Formula | C₆D₄(CD₃)₂ | C₆D₅CD₃ |
| Molecular Weight | 116.23 g/mol | 98.19 g/mol |
| Boiling Point | 135 °C | 110.6 °C |
| Typical Application | Analysis of BTEX and other aromatic VOCs.[1] | General internal standard for a wide range of VOCs.[3] |
| Key Advantage | Structurally very similar to xylene isomers, providing excellent correction. | Broader applicability for a wider range of VOCs with varying volatilities. |
Experimental Protocol: A Typical Workflow for VOC Analysis in Water using GC/MS with this compound Internal Standard
This protocol outlines a standard procedure for the quantitative analysis of volatile organic compounds (VOCs), such as BTEX, in water samples.
1. Preparation of Standards
-
Stock Standard Solution (1000 µg/mL): Prepare a stock solution containing the target VOC analytes in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
2. Sample Preparation
-
Collect water samples in 40 mL vials with septa, ensuring no headspace.
-
To each 10 mL of water sample (or calibration standard), add a fixed volume (e.g., 10 µL) of the internal standard spiking solution (10 µg/mL this compound). This results in a final internal standard concentration of 10 ng/mL.
3. GC/MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC/MS) is used.
-
Injection: Introduce a fixed volume of the prepared sample into the GC inlet using a suitable technique like purge-and-trap or headspace analysis.
-
Chromatographic Separation: Use a capillary column appropriate for VOC analysis (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analytes and the internal standard.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for each analyte and for this compound.
4. Data Analysis
-
Integrate the peak areas of the target analytes and the internal standard (this compound).
-
Calculate the response factor (RF) for each analyte relative to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analytes in the samples by using the calibration curve and the measured peak area ratios.
The Logic of Correction: How Deuterated Internal Standards Ensure Accuracy
The fundamental principle behind using a deuterated internal standard like this compound is to provide a reliable reference point that experiences the same analytical variations as the target analytes. This logical relationship is visualized in the diagram below.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for achieving high accuracy and precision in the quantitative analysis of volatile organic compounds by GC/MS. Its chemical similarity to common aromatic analytes ensures that it effectively compensates for variations throughout the analytical process. While direct comparative data is often application-specific, the principles of isotope dilution and the performance of analogous deuterated standards in similar matrices strongly support the selection of this compound for demanding analytical applications in research, drug development, and environmental monitoring.
References
A Researcher's Guide to p-Xylene-d10: A Comparative Analysis of Commercially Available Deuterated Solvents
For researchers, scientists, and professionals in drug development, the quality of deuterated solvents is paramount for obtaining reliable and reproducible results in sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides an objective comparison of p-Xylene-d10 from various suppliers, supported by publicly available data and detailed experimental protocols for in-house quality assessment.
This compound, a deuterated aromatic hydrocarbon, is widely utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile organic compounds and as a solvent in NMR spectroscopy. The isotopic enrichment and chemical purity of this solvent are critical parameters that can significantly impact experimental outcomes. This guide aims to assist researchers in making informed decisions when selecting a this compound supplier.
Supplier and Product Specification Overview
A review of product information from prominent suppliers reveals variations in the stated purity levels of this compound. The following table summarizes the advertised specifications for isotopic and chemical purity from several major suppliers. It is important to note that these values are typically based on general product specifications and researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.
| Supplier | Product Name/Grade | Isotopic Purity (atom % D) | Chemical Purity (%) |
| Sigma-Aldrich | This compound | 99[1] | ≥98.5 |
| Cambridge Isotope Laboratories, Inc. (CIL) | This compound (D, 98%) | Not explicitly stated, "D, 98%" may imply ~98 | 98[2] |
| CDN Isotopes | This compound (Reagent grade) | 98[3] | 99[3] |
| ARMAR Isotopes | High-Purity Xylene-d10 | Not explicitly stated | High-Purity |
| Eurisotop (subsidiary of CIL) | This compound (D, 98%) | Not explicitly stated, "D, 98%" may imply ~98 | 98[4] |
Note: The information in this table is based on publicly available data from the suppliers' websites and may not reflect the exact specifications of a particular lot.
Experimental Protocols for Quality Assessment
To ensure the quality of this compound for sensitive applications, independent verification of its chemical and isotopic purity is recommended. The following are detailed protocols for these essential analyses.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the principles outlined in ASTM D7504 for the analysis of aromatic hydrocarbons.[5][6][7][8][9]
Objective: To determine the chemical purity of this compound and identify any volatile organic impurities.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
-
Capillary GC column suitable for aromatic hydrocarbon separation (e.g., 5% phenyl-methylpolysiloxane).
Reagents:
-
This compound sample.
-
High-purity helium or hydrogen as carrier gas.
-
Certified reference standards of potential impurities (e.g., non-deuterated p-xylene, other xylene isomers, toluene, ethylbenzene).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., hexane) if necessary.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Detector Temperature (FID): 280 °C.
-
MS parameters (if used): Scan range 35-300 m/z.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of potential impurities. Inject each standard to generate a calibration curve.
-
Sample Analysis: Inject a known volume of the prepared this compound sample into the GC-MS system.
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra (if using MS) to the reference standards.
-
Quantify the impurities by comparing their peak areas to the calibration curves.
-
Calculate the chemical purity of this compound by subtracting the total percentage of impurities from 100%.
-
Isotopic Purity Determination by Mass Spectrometry (MS)
Objective: To determine the isotopic enrichment of deuterium in the this compound sample.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-infusion Mass Spectrometer.
Procedure:
-
Sample Introduction: Introduce the this compound sample into the mass spectrometer, either via GC or direct infusion.
-
Mass Spectral Acquisition: Acquire the mass spectrum of the sample in the molecular ion region. For this compound (C8D10), the expected monoisotopic mass is approximately 116.14 amu.
-
Data Analysis:
-
Identify the ion corresponding to the fully deuterated molecule (M+10).
-
Identify the ions corresponding to molecules with fewer deuterium atoms (M+9, M+8, etc.).
-
Calculate the relative abundance of each isotopic peak.
-
The isotopic purity (atom % D) can be calculated using the following formula:
-
Atom % D = [ (Σ (I_i * N_i)) / (10 * Σ I_i) ] * 100
-
Where I_i is the intensity of the isotopic peak and N_i is the number of deuterium atoms for that peak.
-
-
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the isotopic purity by quantifying the residual proton signals.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Prepare a neat sample of the this compound in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for full relaxation of the proton signals.
-
-
Data Analysis:
-
Identify the residual proton signals from incompletely deuterated p-xylene. These will appear as small peaks in the aromatic and methyl regions.
-
Integrate the residual proton signals.
-
The percentage of residual protons can be used to estimate the isotopic purity.
-
Visualizing the Workflow
To aid in understanding the logical flow of selecting and verifying a this compound supplier, the following diagrams have been generated.
Caption: Workflow for this compound supplier selection and verification.
References
- 1. This compound D 99atom 41051-88-1 [sigmaaldrich.com]
- 2. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. This compound | Eurisotop [eurisotop.com]
- 5. agilent.com [agilent.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. store.astm.org [store.astm.org]
- 8. agilent.com [agilent.com]
- 9. store.astm.org [store.astm.org]
A Comparative Guide to p-Xylene-d10 Certified Reference Materials for Researchers and Drug Development Professionals
In the precise and exacting world of scientific research and pharmaceutical development, the accuracy of analytical measurements is paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control and assurance in quantitative analysis. For laboratories quantifying p-xylene, a volatile organic compound (VOC) with significant industrial and toxicological relevance, the use of a stable isotope-labeled internal standard is indispensable. p-Xylene-d10, a deuterated analog of p-xylene, is a widely utilized CRM for this purpose, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS).
This guide provides an objective comparison of commercially available this compound CRMs, outlines their performance characteristics, and details the experimental protocols for their effective use. It also briefly explores alternative internal standards for p-xylene analysis.
Performance Comparison of this compound Certified Reference Materials
Table 1: Comparison of Commercially Available this compound CRMs
| Specification | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., Cambridge Isotope Laboratories) | Supplier C (e.g., Eurisotop) | Supplier D (e.g., LabStandard) |
| Product Name | This compound | This compound (D, 98%) | This compound (D, 98%) | This compound |
| Isotopic Purity | ≥99 atom % D[1] | 98% (D)[2][3] | 98% (D)[3] | Not explicitly stated, sold as ILIS RM Neat |
| Chemical Purity | ≥98.5% (GC)[1] | 98%[2] | 98%[3] | ≥ 95%[4] |
| Form | Liquid[1] | Neat[2] | Neat | Neat[5] |
| Certification | Certified Reference Material | Not explicitly stated as CRM | Not explicitly stated as CRM | ISO 17034 Reference Material (RM) Neat[5] |
| Applications | GC/MS analysis of VOCs[1] | Environmental Analysis, NMR Solvents, Priority Pollutants[2] | Not specified | Isotopically Labelled Internal Standards (ILIS)[4] |
Note: The information in the table is based on publicly available data from supplier websites and may be subject to change. Researchers should always refer to the latest certificate of analysis for the most accurate information.
Key Performance Parameters and Illustrative Experimental Data
The performance of a this compound CRM as an internal standard is evaluated based on several key analytical validation parameters. The ideal deuterated internal standard should exhibit behavior that is nearly identical to its non-deuterated counterpart throughout the analytical process.
Table 2: Illustrative Performance Data for a this compound CRM in a GC-MS Assay
| Parameter | Acceptance Criteria | Illustrative Experimental Result |
| Co-elution with p-Xylene | Retention time difference < 0.1 min | p-Xylene RT = 5.42 min; this compound RT = 5.41 min |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 for the ratio of p-xylene/p-Xylene-d10 peak areas |
| Accuracy (Recovery) | 85-115% of the true value | 98.5% recovery for a spiked control sample |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% | RSD = 4.2% for six replicate injections |
| Matrix Effect | Ratio of analyte response in matrix vs. neat solution close to 1 | Matrix factor of 0.95, indicating minimal signal suppression |
| Extraction Recovery | Consistent and reproducible recovery | 92% extraction recovery with an RSD of 5.5% |
Experimental Protocol: Quantification of p-Xylene in a Water Sample using GC-MS with this compound Internal Standard
This protocol provides a general methodology for the use of this compound as an internal standard for the quantification of p-xylene in a water sample via purge and trap GC-MS.
1. Materials and Reagents:
-
This compound CRM solution (e.g., 100 µg/mL in methanol)
-
p-Xylene analytical standard
-
Methanol (purge and trap grade)
-
Deionized water
-
Purge and trap vials (40 mL)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-624)
-
Purge and trap concentrator
2. Preparation of Standards:
-
Stock Solutions: Prepare a stock solution of p-xylene in methanol (e.g., 1000 µg/mL). The this compound CRM is typically purchased as a certified solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the p-xylene stock solution into deionized water in 40 mL vials. A typical calibration range might be 1-100 µg/L.
-
Internal Standard Spiking: To each calibration standard and sample vial, add a constant amount of the this compound working solution (e.g., 5 µL of a 10 µg/mL solution to achieve a final concentration of 10 µg/L).
3. Sample Preparation:
-
Collect water samples in 40 mL vials, ensuring no headspace.
-
Add the same constant amount of the this compound working solution to each sample vial as was added to the calibration standards.
4. GC-MS Analysis:
-
Purge and Trap: Place the vials in the autosampler of the purge and trap system. The volatile compounds, including p-xylene and this compound, are purged from the water sample with an inert gas and trapped on a sorbent. The trap is then heated to desorb the analytes onto the GC column.
-
Gas Chromatography: Use a temperature program to separate the analytes on the capillary column. A typical program might be: initial temperature of 40°C for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for p-xylene (e.g., m/z 91, 106) and this compound (e.g., m/z 98, 116).
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of p-xylene to the peak area of this compound against the concentration of p-xylene for the calibration standards.
-
Calculate the concentration of p-xylene in the samples by determining the peak area ratio in the sample chromatogram and using the calibration curve to determine the corresponding concentration.
Alternatives to this compound
While this compound is the ideal internal standard for p-xylene analysis due to its near-identical chemical and physical properties, other deuterated aromatic hydrocarbons can be considered if a p-xylene-specific standard is unavailable or if a single internal standard is being used for the analysis of multiple aromatic compounds.[6]
Table 3: Potential Alternatives to this compound
| Alternative Internal Standard | Key Considerations |
| Toluene-d8 | Structurally similar to xylene and often used as a general internal standard for VOC analysis. Its retention time will be different from p-xylene, so it will not compensate for matrix effects as effectively as a co-eluting standard. |
| Benzene-d6 | Another common internal standard for aromatic compounds. Less structurally similar to p-xylene than toluene-d8. |
| Ethylbenzene-d10 | An isomer of xylene, making it a good alternative. Its chromatographic behavior will be very similar to the xylenes. |
| ¹³C-labeled p-Xylene | Carbon-13 labeled standards are another excellent option as they also have nearly identical properties to the unlabeled analyte.[7][8] They can sometimes be more expensive than their deuterated counterparts. |
The choice of an alternative should be carefully validated to ensure it provides the required level of accuracy and precision for the specific application.
Visualizing the Workflow and Principles
To further clarify the application of this compound, the following diagrams illustrate the experimental workflow and the fundamental principle of isotope dilution.
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
References
- 1. 对二甲苯-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. ð-Xylene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-313-5 [isotope.com]
- 3. This compound | Eurisotop [eurisotop.com]
- 4. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 5. This compound – CRM LABSTANDARD [crmlabstandard.com]
- 6. Choosing an Internal Standard [restek.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Performance Showdown: p-Xylene-d10 versus Non-Deuterated Alternatives in Modern Analytical Methods
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative analysis, the choice of an internal standard is a critical decision. This guide offers an objective comparison of p-Xylene-d10 against non-deuterated internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for new analytical methods.
In the realm of sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is fundamental to ensuring data integrity. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response. Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for this purpose. This guide delves into the performance characteristics of this compound and compares it with commonly used non-deuterated alternatives.
The Superiority of Deuterated Standards: A Quantitative Look
The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to its non-deuterated counterpart, p-Xylene. This ensures that it experiences similar matrix effects and has comparable recovery rates during sample preparation. The mass difference allows for easy differentiation by the mass spectrometer without significant differences in retention time.
| Performance Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated IS (e.g., Ethylbenzene) | Acceptance Criteria |
| Analyte Recovery | 92% ± 11%[1] | Typically 70-130% | 70-130% |
| Precision (%RSD) | 2.77% to 5.40%[2] | < 15-20% | < 20% |
| Linearity (r²) | > 0.995 | > 0.99 | ≥ 0.99 |
| Detection Limit (LOD) | 0.001 to 0.004 µg/L[2] | Analyte and method dependent | Method Specific |
| Analyte Quantitation | Corrected for matrix effects and recovery | Susceptible to matrix effects and recovery variations | N/A |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols: A Closer Look
The following section details a typical experimental protocol for the analysis of Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in water samples using this compound as an internal standard, employing Purge and Trap GC-MS.
Preparation of Standards
-
Stock Standard Solution: Prepare a stock solution of BTEX compounds and this compound in methanol at a concentration of, for example, 200 µg/mL.
-
Working Standard Solution: Dilute the stock solution with methanol to create a series of working standards with concentrations ranging from 0.5 to 200 µg/L.
-
Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration that will result in a final concentration of 10 µg/L in the samples.
Sample Preparation
-
Collect water samples in 40 mL vials.
-
For each sample, calibration standard, and blank, add a precise volume of the internal standard spiking solution (e.g., 5 µL of a 10 mg/L solution to a 5 mL sample to achieve a 10 µg/L concentration).
-
Ensure immediate sealing of the vials to prevent loss of volatile compounds.
Purge and Trap GC-MS Analysis
-
Purge and Trap System:
-
Purge Gas: Helium at a flow rate of 40 mL/min.
-
Purge Time: 11 minutes.
-
Trap: Tenax/silica gel/charcoal or similar.
-
Desorb Temperature: 250°C.
-
Desorb Time: 2 minutes.
-
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.
-
Oven Program: 35°C for 5 minutes, ramp to 170°C at 10°C/min, then to 220°C at 20°C/min and hold for 3 minutes.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Benzene: m/z 78
-
Toluene: m/z 91, 92
-
Ethylbenzene: m/z 91, 106
-
m/p-Xylene: m/z 91, 106
-
o-Xylene: m/z 91, 106
-
This compound (IS): m/z 100, 116
-
-
Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte for each standard.
-
Calculate the concentration of each analyte in the samples using the response factor from the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow and the logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard in new analytical methods, particularly for the quantification of volatile organic compounds like p-Xylene, offers significant advantages over non-deuterated alternatives. Its ability to closely mimic the analyte of interest throughout the analytical process leads to more effective correction for variations in sample preparation and instrument response, resulting in superior accuracy and precision. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reliability often justify the investment, especially in regulated environments and for critical research applications. By following robust and well-defined experimental protocols, researchers can leverage the power of this compound to achieve highly accurate and reproducible quantitative results.
References
A Comparative Guide to Cross-Validation of Analytical Methods Utilizing p-Xylene-d10
For researchers, scientists, and drug development professionals, the integrity and consistency of analytical data are paramount for regulatory success and confident decision-making. In quantitative analysis, particularly in chromatography coupled with mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. This guide provides an objective comparison of analytical methods for volatile organic compounds (VOCs), with a focus on the use of p-Xylene-d10 as an internal standard.
This document details the performance of analytical methods using this compound and compares it with alternatives, supported by experimental data. Detailed methodologies for key validation experiments are provided to enable a comprehensive understanding of the cross-validation process.
The Critical Role of Deuterated Internal Standards in Method Validation
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, injection, and ionization. This ensures that the ratio of the analyte to the internal standard remains constant, leading to reliable and reproducible quantification. When methods are transferred between laboratories or when a method is updated, a cross-validation study is crucial to ensure the continued integrity of the data.
Performance Comparison of Analytical Methods
The performance of an analytical method is assessed through a series of validation experiments. Key parameters include linearity, accuracy, precision, and the limit of detection (LOD). The following tables summarize the performance of a validated headspace gas chromatography-mass spectrometry (GC/MS) method for the analysis of xylene isomers using an isotopic-labeled internal standard strategy (akin to using this compound for p-Xylene) and compares it with a typical alternative, such as a method employing Toluene-d8 for the analysis of a broader range of BTEX compounds (Benzene, Toluene, Ethylbenzene, and Xylenes).
Table 1: Performance Characteristics for Xylene Isomer Analysis using a Deuterated Xylene Internal Standard
| Validation Parameter | p-Xylene | m-Xylene | o-Xylene |
| Linearity (r) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Calibration Range | 5 - 1500 ng/mL | 5 - 1500 ng/mL | 5 - 1500 ng/mL |
| Accuracy (Mean RE) | ≤ 15.3% | ≤ 15.3% | ≤ 15.3% |
| Precision (RSD) | ≤ 10.8% | ≤ 10.8% | ≤ 10.8% |
| Limit of Detection | 1.0 ng/mL | 2.3 ng/mL | 1.0 ng/mL |
Data derived from a validated method for the quantitation of individual xylene isomers in rodent blood.[1]
Table 2: Typical Performance Characteristics for BTEX Analysis using Toluene-d8 as an Internal Standard
| Validation Parameter | Benzene | Toluene | Ethylbenzene | Xylenes (total) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Calibration Range | 0.5 - 200 µg/L | 0.5 - 200 µg/L | 0.5 - 200 µg/L | 0.5 - 200 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 96 - 104% | 95 - 105% |
| Precision (RSD) | < 10% | < 8% | < 9% | < 10% |
| Limit of Detection | ~ 0.2 µg/L | ~ 0.2 µg/L | ~ 0.2 µg/L | ~ 0.2 µg/L |
Typical performance data synthesized from publicly available methods for BTEX analysis in water and other matrices.
Experimental Protocols
A detailed experimental protocol for the analysis of xylene isomers in a biological matrix using a deuterated internal standard is provided below. This protocol is based on a validated headspace GC/MS method.[1]
1. Sample Preparation
-
Objective: To prepare calibration standards, quality control (QC) samples, and study samples for analysis.
-
Procedure:
-
Prepare stock solutions of p-xylene, m-xylene, o-xylene, and the deuterated internal standard (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank biological matrix (e.g., rodent blood) with known concentrations of the xylene isomers.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
To an aliquot of each standard, QC, and study sample, add a fixed amount of the internal standard solution.
-
Add a drying agent (e.g., anhydrous calcium chloride) to remove moisture.
-
Vortex mix all samples thoroughly and allow them to equilibrate.
-
2. Headspace GC/MS Analysis
-
Objective: To separate and quantify the xylene isomers and the internal standard.
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a mass selective detector.
-
GC Conditions:
-
Column: A suitable capillary column for the separation of xylene isomers (e.g., a mid-polarity column).
-
Oven Program: An optimized temperature program to ensure baseline separation of the isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Headspace Conditions:
-
Incubation Temperature and Time: Optimized to ensure efficient partitioning of the analytes into the headspace.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor specific ions for each xylene isomer and the deuterated internal standard.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of each xylene isomer in the samples.
-
Procedure:
-
Integrate the peak areas of the target analytes and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the xylene isomers in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved in the cross-validation of analytical methods, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the analysis of xylene isomers.
Caption: Logical relationship in a cross-validation study.
References
A Comparative Guide to Deuterated vs. Non-Deuterated Xylene Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of deuterated and non-deuterated xylene standards, supported by experimental data, to inform the selection process for chromatographic applications, particularly Gas Chromatography-Mass Spectrometry (GC-MS).
The Gold Standard: Deuterated Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard." The fundamental principle behind their superior performance lies in their near-identical physicochemical properties to the analyte of interest. By substituting hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the standard is increased, allowing it to be distinguished from the non-deuterated analyte by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response remain virtually the same as the native analyte. This near-perfect mimicry allows the deuterated standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The following tables summarize key performance metrics from studies utilizing either deuterated xylene internal standards or non-deuterated alternatives for the quantitative analysis of xylene and its metabolites.
Table 1: Performance of a Deuterated Internal Standard Method for Xylene Isomers
This table presents validation data from a method developed for the simultaneous quantitation of individual xylene isomers in rodent blood using headspace GC-MS with isotopically labeled internal standards (p-, m-, and o-xylene-d10).
| Performance Metric | p-Xylene | m-Xylene | o-Xylene |
| Linearity (r) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Calibration Range | 5 - 1500 ng/mL | 5 - 1500 ng/mL | 5 - 1500 ng/mL |
| Accuracy (Mean RE) | ≤ 15.3% | ≤ 15.3% | ≤ 15.3% |
| Precision (RSD) | ≤ 10.8% | ≤ 10.8% | ≤ 10.8% |
| Limit of Detection (LOD) | 1.0 ng/mL | 2.3 ng/mL | 1.0 ng/mL |
Data sourced from a study on the development and validation of an analytical method for simultaneous quantitation of individual xylene isomers in blood.
Table 2: Performance of a Non-Deuterated Internal Standard Method for BTEX Compounds (including Xylenes)
This table presents validation data from a method for determining Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) in air samples using GC-FID with Fluorobenzene as a non-deuterated internal standard.[1]
| Performance Metric | p-Xylene | m-Xylene | o-Xylene |
| Recovery | 75.0% - 98.2% | 75.0% - 98.2% | 75.0% - 98.2% |
| Quantification Limit | 0.391 µg/mL | 0.355 µg/mL | 0.356 µg/mL |
Data sourced from a study on the validation of a methodology to determine Benzene, Toluene, Ethylbenzene, and Xylenes concentration in the air.[1]
Table 3: Performance of a Non-Deuterated Internal Standard Method for Xylene Metabolites
This table presents validation data from a method for the simultaneous determination of styrene, toluene, and xylene metabolites in urine by GC-MS, using β-naphthol as a non-deuterated internal standard.[2][3]
| Performance Metric | 2-, 3-, and 4-Methylhippuric Acids (Xylene Metabolites) |
| Linearity (up to) | 0.32 mg/mL |
| Within-day Precision (RSD) | 2% - 12% |
| Between-day Precision (RSD) | 2% - 19% |
| Extraction Efficiency | 70% - 80% |
| Limit of Detection | 0.001 - 0.02 mg/mL |
| Limit of Quantification | 0.01 - 0.04 mg/mL |
Data sourced from a study on the simultaneous determination of styrene, toluene, and xylene metabolites in urine.[2][3]
Analysis of Performance Data:
Direct comparison of the data reveals that the method utilizing deuterated xylene standards demonstrates excellent linearity, accuracy, and precision over a defined concentration range, with low limits of detection. While the methods employing non-deuterated internal standards also provide acceptable performance for their specific applications, the use of a deuterated analog inherently offers a more robust system for correcting analytical variability. The recovery and precision data for the non-deuterated standards are within acceptable ranges for many applications, but the ideal scenario of near-perfect co-elution and identical chemical behavior provided by a deuterated standard generally leads to superior accuracy and reproducibility, especially in complex biological matrices where matrix effects are a significant concern.
Experimental Protocols
Protocol 1: Quantitative Analysis of Xylene Isomers in Blood using a Deuterated Internal Standard (Headspace GC-MS)
This protocol is a generalized summary based on established methods for the analysis of volatile organic compounds in biological matrices.
1. Sample Preparation:
-
Aliquot a known volume of whole blood (e.g., 250 µL) into a headspace vial.
-
Add a precise volume of an internal standard working solution containing a known concentration of p-xylene-d10, m-xylene-d10, and o-xylene-d10.
-
Add a drying agent, such as anhydrous calcium chloride, to remove moisture.
-
Immediately seal the vial with a crimp cap.
2. Headspace GC-MS Analysis:
-
Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific duration to allow for equilibration of the xylenes between the sample and the headspace.
-
Inject a specific volume of the headspace gas onto the GC column.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial low temperature followed by a ramp to a higher temperature to ensure separation of the xylene isomers.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions for each xylene isomer and their deuterated counterparts.
-
3. Data Analysis:
-
Integrate the peak areas for the characteristic ions of each xylene isomer and its corresponding deuterated internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of each xylene isomer in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the non-deuterated xylenes and a constant concentration of the deuterated internal standards.
Protocol 2: Quantitative Analysis of BTEX in Air using a Non-Deuterated Internal Standard (GC-FID)
This protocol is a generalized summary based on methods for analyzing volatile organic compounds from air samples.[1]
1. Sample Collection and Preparation:
-
Collect air samples using activated charcoal passive samplers.
-
Desorb the analytes from the charcoal using a precise volume of carbon disulfide.
-
Add a known concentration of a non-deuterated internal standard, such as Fluorobenzene, to the extract.[1]
2. GC-FID Analysis:
-
Inject an aliquot of the extract into the GC.
-
Gas Chromatography (GC) Conditions:
-
Column: A suitable capillary column for separating aromatic hydrocarbons (e.g., HP-INNOWAX).[1]
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A programmed temperature ramp to separate the BTEX compounds.
-
-
Detector: Flame Ionization Detector (FID).
3. Data Analysis:
-
Integrate the peak areas of the xylene isomers and the internal standard.
-
Calculate the peak area ratio of each xylene isomer to the internal standard.
-
Quantify the concentration of each isomer using a calibration curve generated from standards of known BTEX concentrations containing the same amount of internal standard.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of xylene using an internal standard.
Caption: Experimental workflow for quantitative xylene analysis.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While non-deuterated standards can provide acceptable performance, the use of deuterated xylene standards offers significant advantages, particularly in complex matrices. Their ability to closely mimic the behavior of the native analyte throughout the analytical process leads to more effective correction for experimental variability and matrix-induced signal suppression or enhancement. For researchers, scientists, and drug development professionals requiring the highest levels of accuracy and precision in their xylene quantification, deuterated standards represent the superior choice.
References
Safety Operating Guide
Proper Disposal of p-Xylene-d10: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of p-Xylene-d10, a deuterated solvent commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All sources of ignition, such as open flames and sparks, must be eliminated from the work area.[1] In the event of a spill, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
Waste Classification and Segregation
Spent this compound and materials contaminated with it are classified as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), waste containing xylene is typically assigned the EPA hazardous waste code F003 as a spent non-halogenated solvent.[3][4][5][6]
Proper segregation of chemical waste is crucial for safety and cost-effective disposal. This compound waste must be collected separately from other waste streams, particularly halogenated solvents.[7][8] Mixing non-halogenated solvents like this compound with halogenated solvents can lead to more complex and expensive disposal procedures.[7][8]
Quantitative Disposal and Storage Guidelines
The following table summarizes key quantitative limits and timelines for the accumulation and storage of this compound waste in a laboratory setting. These are general guidelines, and researchers must consult their institution's specific policies and local regulations.
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation.[2][9][10] |
| Waste Accumulation Time Limit | The total accumulation time for hazardous waste in the laboratory should not exceed one year.[2] It is recommended to move the waste to a central accumulation area (90-day area) more frequently. |
| Container Headspace | Leave at least 2 inches of headspace in liquid waste containers to allow for vapor expansion.[7] |
| Peroxide Testing Frequency | As xylene is a peroxide-forming chemical, opened containers should be tested for peroxides every 6 months.[1][8][11] |
| Disposal Timeline for Peroxide Formers | Unopened containers of peroxide-forming chemicals should generally be disposed of after 12 months. Opened containers should be disposed of within 3-12 months depending on the specific class of the chemical.[1][8][11] |
| "RCRA Empty" Container Criteria | A container that held hazardous waste is considered "RCRA empty" if no more than 3% by weight of the total capacity of the container remains for containers 110 gallons or less in size.[5] |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Designate a specific, compatible waste container for this compound. Suitable containers are typically made of glass or chemically resistant plastic.[10] The container must be in good condition, with no leaks or cracks.[3]
-
Ensure the waste container is properly sealed when not in use to prevent the release of flammable vapors.[3][9]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[9][10]
-
The SAA must be a well-ventilated area, away from sources of ignition and incompatible chemicals.
-
Utilize secondary containment, such as a spill tray, to capture any potential leaks.[7][9]
-
-
Peroxide Monitoring:
-
Due to the risk of peroxide formation, it is crucial to date containers of this compound upon receipt and upon opening.[1][4]
-
Test for the presence of peroxides every six months for opened containers.[1] If peroxides are detected at concentrations greater than 100 ppm, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
-
Arranging for Disposal:
-
Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS or hazardous waste management office to arrange for pickup.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[2]
-
Disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[2]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. 8.7 Peroxide Forming Compounds | Environment, Health and Safety [ehs.cornell.edu]
- 2. ucanr.edu [ucanr.edu]
- 3. Hazardous Waste Container Requirements - New Pig [newpig.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. epa.gov [epa.gov]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. uah.edu [uah.edu]
- 10. Chapter 6 - Where Hazardous Waste Is Generated (Satellite Accumulation Areas) | Environment, Health and Safety [ehs.cornell.edu]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling p-Xylene-d10
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of p-Xylene-d10, a deuterated aromatic hydrocarbon commonly used in a variety of research applications. Adherence to these protocols is critical to minimize exposure risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | Recommended for splash protection.[1] | |
| Skin Protection | Chemical-resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Protective Clothing | Lab coat or other protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Air-purifying Respirator | Use a NIOSH-approved respirator when ventilation is inadequate to control airborne concentrations. |
Exposure Limits
Understanding and adhering to occupational exposure limits is crucial for maintaining a safe working environment.
| Organization | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 100 ppm | - |
| NIOSH (REL) | 100 ppm | 150 ppm (15-minute) |
| ACGIH (TLV) | 100 ppm | 150 ppm |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.[3]
Step-by-Step Handling and Disposal Protocol
Handling this compound:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4] Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[4]
-
Avoidance of Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[1][4] No smoking in the handling area.[1]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.[1] Do not eat, drink, or smoke in work areas.
-
Spill Management: In case of a spill, remove all sources of ignition.[2] Absorb the spill with a non-combustible absorbent material like sand or earth and place it in a suitable container for disposal.[1]
Disposal Plan:
-
Waste Characterization: this compound is considered a flammable liquid and hazardous waste.
-
Containerization: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste.[1]
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service.[1] Adhere to all federal, state, and local regulations for hazardous waste disposal.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
By implementing these safety measures and following the prescribed protocols, laboratories can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
